Product packaging for 4,4-Diethoxythian-3-amine(Cat. No.:CAS No. 917566-96-2)

4,4-Diethoxythian-3-amine

Cat. No.: B15170502
CAS No.: 917566-96-2
M. Wt: 205.32 g/mol
InChI Key: BTSLNQQQRFOUSY-UHFFFAOYSA-N
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Description

4,4-Diethoxythian-3-amine is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. Its molecular structure, characterized by the thian ring and ethoxy substituents, makes it a valuable intermediate or precursor in exploratory synthesis. Researchers may utilize this compound in the development of novel pharmacologically active molecules, as building blocks in organic synthesis, or as a standard in analytical method development. The specific mechanisms of action and full spectrum of its research applications are subjects of ongoing investigation. As with all specialized research chemicals, this product is intended for use by qualified laboratory professionals. It is supplied with the explicit understanding that it is for research purposes only (RUO) and is not to be used for diagnostic, therapeutic, or any other human use. Handling should adhere to all applicable laboratory safety protocols. Researchers are encouraged to consult the current scientific literature for the latest findings on compounds of this class. Note: The specific properties, applications, and hazard information for this compound could not be verified from the search results and should be confirmed by the supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2S B15170502 4,4-Diethoxythian-3-amine CAS No. 917566-96-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917566-96-2

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

4,4-diethoxythian-3-amine

InChI

InChI=1S/C9H19NO2S/c1-3-11-9(12-4-2)5-6-13-7-8(9)10/h8H,3-7,10H2,1-2H3

InChI Key

BTSLNQQQRFOUSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCSCC1N)OCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,4-Diethoxythian-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and detailed characterization of the novel compound, 4,4-Diethoxythian-3-amine. Due to the absence of this compound in existing chemical literature, this document provides a comprehensive, theoretical framework for its preparation and analysis. The proposed synthesis is a multi-step process commencing with the commercially available precursor, thian-4-one. Characterization is described using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction

The thiane ring system is a key structural motif in a variety of biologically active molecules and pharmaceuticals. The introduction of diverse functional groups onto this scaffold can lead to the development of novel compounds with unique pharmacological profiles. This guide focuses on the synthesis and characterization of a previously undocumented derivative, this compound. The presence of a primary amine at the 3-position and a geminal diethoxy group at the 4-position suggests potential for this compound to serve as a versatile building block in medicinal chemistry.

Proposed Synthesis

A plausible multi-step synthetic route for this compound is proposed, starting from thian-4-one. The overall workflow is depicted below.

Synthesis_Workflow Thian_4_one Thian-4-one Step1 Step 1: Cyanohydrin Formation Thian_4_one->Step1 Cyanohydrin 4-hydroxythiane-4-carbonitrile Step1->Cyanohydrin Step2 Step 2: Conversion to β-Amino Alcohol Cyanohydrin->Step2 Amino_Alcohol 3-amino-4-hydroxythiane Step2->Amino_Alcohol Step3 Step 3: Protection of Amine Amino_Alcohol->Step3 Protected_Amine Protected 3-amino-4-hydroxythiane Step3->Protected_Amine Step4 Step 4: Oxidation to α-Amino Ketone Protected_Amine->Step4 Amino_Ketone Protected 3-aminothian-4-one Step4->Amino_Ketone Step5 Step 5: Ketalization Amino_Ketone->Step5 Protected_Ketal Protected this compound Step5->Protected_Ketal Step6 Step 6: Deprotection Protected_Ketal->Step6 Final_Product This compound Step6->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-hydroxythiane-4-carbonitrile (Cyanohydrin Formation)

To a stirred solution of thian-4-one (1 equivalent) in a suitable solvent such as ethanol or water, sodium cyanide (1.1 equivalents) is added. The mixture is cooled to 0-5 °C, and a solution of a weak acid, such as acetic acid or sodium bisulfite, is added dropwise while maintaining the temperature. The reaction is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC). The product, 4-hydroxythiane-4-carbonitrile, is then extracted with an organic solvent and purified.[1][2]

Step 2: Synthesis of 3-Amino-4-hydroxythiane (Reduction of Cyanohydrin)

The cyanohydrin from the previous step is dissolved in a suitable solvent like diethyl ether or tetrahydrofuran (THF). A reducing agent, such as lithium aluminum hydride (LiAlH4) (2-3 equivalents), is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or gently refluxed until the reduction of the nitrile group is complete (monitored by IR spectroscopy for the disappearance of the C≡N stretch). The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting β-amino alcohol is extracted and purified.[1][3][4]

Step 3: Protection of the Amino Group

The 3-amino-4-hydroxythiane is dissolved in a solvent like dichloromethane (DCM). A suitable protecting group, for example, di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents), are added. The reaction is stirred at room temperature until the amine is fully protected. The protected amino alcohol is then isolated and purified.

Step 4: Oxidation to the Protected α-Amino Ketone

The protected 3-amino-4-hydroxythiane is dissolved in DCM and treated with an oxidizing agent like Dess-Martin periodinane (DMP) or subjected to Swern oxidation. The reaction is carried out at low temperatures and monitored by TLC. Upon completion, the reaction is quenched, and the protected 3-aminothian-4-one is isolated and purified.

Step 5: Ketalization to form Protected this compound

The protected 3-aminothian-4-one is dissolved in absolute ethanol. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, is added. The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction. Once the ketalization is complete, the reaction is neutralized, and the protected this compound is purified.

Step 6: Deprotection to Yield this compound

The Boc-protected amine is dissolved in a solvent like DCM or dioxane. A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added. The reaction is stirred at room temperature until the deprotection is complete. The final product, this compound, is then isolated as its corresponding salt and can be neutralized to obtain the free amine.

Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH₂1.5 - 3.0Broad singlet-
H-2 (axial)2.8 - 3.2Multiplet
H-2 (equatorial)2.5 - 2.9Multiplet
H-33.0 - 3.4Multiplet
H-5 (axial)2.7 - 3.1Multiplet
H-5 (equatorial)2.4 - 2.8Multiplet
H-6 (axial)2.9 - 3.3Multiplet
H-6 (equatorial)2.6 - 3.0Multiplet
-OCH₂CH₃3.4 - 3.7Quartet~7.0
-OCH₂CH₃1.1 - 1.3Triplet~7.0

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-235 - 45
C-350 - 60
C-495 - 105
C-530 - 40
C-625 - 35
-OCH₂CH₃58 - 65
-OCH₂CH₃15 - 20

Note: The exact chemical shifts can be influenced by the solvent and stereochemistry of the molecule.[5][6][7][8][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for this compound are predicted in the table below.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (primary amine)3300 - 3500Medium (two bands)
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
N-H Bend (primary amine)1590 - 1650Medium
C-O Stretch (ketal)1050 - 1150Strong
C-N Stretch (aliphatic amine)1020 - 1250Weak to Medium

[12][13][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₉NO₂S), the expected molecular weight is approximately 221.12 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
221Molecular ion [M]⁺
206[M - CH₃]⁺
192[M - C₂H₅]⁺
176[M - OC₂H₅]⁺
148[M - C₂H₅O - C₂H₄]⁺
118Thiane ring fragmentation

The fragmentation pattern of cyclic amines is often characterized by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.[16][17][18][19][20]

Logical Relationships in Characterization

The relationship between the different characterization techniques provides a comprehensive confirmation of the target molecule's structure.

Characterization_Logic cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Target_Molecule This compound H_NMR ¹H NMR (Proton Environment) Target_Molecule->H_NMR Confirms C_NMR ¹³C NMR (Carbon Skeleton) Target_Molecule->C_NMR Confirms IR Functional Groups (N-H, C-O, C-N) Target_Molecule->IR Confirms MS Molecular Weight & Fragmentation Target_Molecule->MS Confirms

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

This technical guide provides a robust theoretical framework for the synthesis and characterization of the novel compound this compound. The proposed multi-step synthesis, based on established organic chemistry principles, offers a clear pathway for its preparation. The detailed predicted analytical data will be invaluable for researchers in confirming the successful synthesis and purity of the target molecule. The availability of this compound could open new avenues for the development of novel therapeutics and other functional materials.

References

A Comprehensive Spectroscopic Analysis of 4,4-Diethoxythian-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic characterization of the novel compound 4,4-Diethoxythian-3-amine. Due to the absence of publicly available experimental data for this specific molecule, this document presents a comprehensive compilation of predicted spectroscopic data based on the analysis of its constituent functional groups and structural analogs. The guide includes hypothetical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clearly structured tables. Detailed experimental protocols for obtaining such data are also provided. Furthermore, this guide utilizes visualizations to illustrate the general workflow for spectroscopic analysis and the logical process of structure elucidation from the combined interpretation of NMR, IR, and MS data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.60q4H-O-CH₂ -CH₃
~3.10m1HH-3 (CH-NH₂)
~2.90m2HH-2 (S-CH₂)
~2.75m2HH-5 (C-CH₂)
~1.50br s2H-NH₂
~1.20t6H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~101.0C-4 (C(OEt)₂)
~60.0-O-CH₂ -CH₃
~55.0C-3 (CH-NH₂)
~35.0C-2 (S-CH₂)
~30.0C-5 (C-CH₂)
~15.0-O-CH₂-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400MediumN-H stretch (primary amine)[1][2][3]
2850-2980StrongC-H stretch (aliphatic)
1580-1650MediumN-H bend (primary amine)[1][3]
1050-1150StrongC-O stretch (diethyl acetal)
600-700WeakC-S stretch (thioether)[4]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z RatioPredicted Fragment Ion
205[M]⁺ (Molecular Ion)
176[M - C₂H₅]⁺
160[M - OC₂H₅]⁺
132[M - C₄H₉O]⁺ (Loss of ethoxy and ethyl)
103[CH(OCH₂CH₃)₂]⁺
72[CH₂=NH₂]⁺ (from α-cleavage)[5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a novel small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Use a spectral width of approximately 240 ppm.

    • Employ a 45-degree pulse angle and a relaxation delay of 2-3 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for both ¹H and ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly onto the ATR crystal.[6] For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or KBr plates.[7]

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation of any impurities.[8]

  • Ionization: Ionize the sample in the gas phase using a standard electron energy of 70 eV.[8][9][10]

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge (m/z) range of approximately 50-500 amu.

  • Data Acquisition and Processing: The instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z ratio. The data system will also create a corresponding data table of the peaks.

Visualization of Workflows

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Combined Spectral Analysis nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel organic compound.
Logical Relationship for Structure Elucidation

The following diagram illustrates the logical process of combining data from different spectroscopic techniques to determine the structure of an unknown molecule.

structure_elucidation cluster_data Spectroscopic Data cluster_info Derived Information cluster_structure Final Structure NMR_Data NMR Data (¹H, ¹³C) Connectivity Carbon-Hydrogen Framework Connectivity NMR_Data->Connectivity IR_Data IR Data Functional_Groups Presence of Functional Groups (-NH₂, -OR, -S-) IR_Data->Functional_Groups MS_Data MS Data Molecular_Formula Molecular Weight Elemental Formula MS_Data->Molecular_Formula Final_Structure Confirmed Structure of This compound Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

The logical flow of information from individual spectroscopic techniques to the final structural determination.

References

An In-depth Technical Guide on the Predicted Stability and Reactivity of the Thiane Ring in 4,4-Diethoxythian-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4,4-Diethoxythian-3-amine is not well-documented in publicly available scientific literature. Therefore, this guide is a theoretical and predictive analysis of its chemical properties based on the known chemistry of its constituent functional groups: a thiane ring, a geminal diethoxy acetal, and a primary amine. All data and protocols are illustrative and should be validated experimentally.

Executive Summary

This document provides a comprehensive theoretical analysis of the stability and reactivity of the thiane ring in this compound. The molecule incorporates a saturated six-membered sulfur-containing heterocycle (thiane), a diethyl acetal at the 4-position, and a primary amine at the 3-position. The interplay of these functional groups is predicted to dictate the molecule's overall chemical behavior. The thiane ring's sulfur atom is expected to be susceptible to oxidation. The acetal is anticipated to be stable under neutral and basic conditions but labile to acid-catalyzed hydrolysis. The amine group may influence the reactivity of the adjacent acetal through neighboring group participation. This guide outlines the predicted reactivity under various conditions, proposes hypothetical experimental protocols, and presents this information in a structured format for researchers in drug development and organic synthesis.

Molecular Structure and Key Functional Groups

The structure of this compound contains three key functional groups that determine its chemical properties:

  • Thiane Ring: A six-membered saturated heterocycle containing a sulfur atom. Thiane itself is a relatively stable, non-aromatic ring system.[1][2] The sulfur atom, with its lone pairs of electrons, is a potential site for oxidation and electrophilic attack.

  • Geminal Diethoxy Acetal: The two ethoxy groups on the same carbon (C4) form an acetal. Acetals are known to be stable to bases and nucleophiles but are readily hydrolyzed under acidic conditions to reveal the parent carbonyl group.[3][4][5][6][7][8][9][10][11][12][13][14][15]

  • Primary Amine: The -NH2 group at the C3 position is basic and nucleophilic. Its proximity to the acetal group suggests the possibility of intramolecular interactions and neighboring group participation.[16][17][18][19][20]

Predicted Stability and Reactivity

The stability and reactivity of this compound are best understood by considering its behavior under different chemical environments.

Stability Under Acidic Conditions

The acetal functional group is the most reactive site under acidic conditions. Acid-catalyzed hydrolysis is expected to be a major degradation pathway, leading to the formation of a β-amino ketone.

  • Predicted Reaction: Hydrolysis of the diethyl acetal to a ketone.

  • Mechanism: The reaction proceeds via protonation of one of the ethoxy oxygens, followed by the loss of ethanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation yields the ketone.[5][11][21] The neighboring amine group could potentially accelerate this hydrolysis through intramolecular catalysis.

Stability Under Basic and Neutral Conditions

The molecule is predicted to be relatively stable under basic and neutral conditions. Acetals are generally resistant to cleavage by bases.[7][8][10][15] The thiane ring and the amine group are also stable under these conditions, although the amine will be deprotonated and nucleophilic in a basic medium.

Reactivity of the Thiane Sulfur Atom

The sulfur atom in the thiane ring is susceptible to oxidation. A range of oxidizing agents can convert the sulfide to a sulfoxide and further to a sulfone. The stereochemistry of the oxidation can be influenced by the oxidant and substituents on the ring.[22][23]

  • Predicted Reactions:

    • Oxidation to the corresponding sulfoxide.

    • Further oxidation to the sulfone.

Reactivity of the Amine Group

The primary amine is a nucleophilic center and can undergo standard amine reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.

Quantitative Data Summary (Predictive)

As no experimental data for this compound is available, the following table summarizes the predicted stability and reactivity based on analogous compounds.

Condition/Reagent Functional Group Predicted Reactivity Predicted Product(s)
Aqueous Acid (e.g., HCl, H₂SO₄)AcetalHigh3-Aminothianan-4-one, Ethanol
Aqueous Base (e.g., NaOH, K₂CO₃)AllLow (Stable)No reaction
Oxidizing Agents (e.g., H₂O₂, m-CPBA)Thiane (Sulfur)HighThis compound 1-oxide, this compound 1,1-dioxide
Acylating Agents (e.g., Acetic Anhydride)AmineHighN-(4,4-Diethoxythian-3-yl)acetamide
Alkylating Agents (e.g., Methyl Iodide)AmineHighN-alkylated and N,N-dialkylated products

Detailed Methodologies for Key Experiments (Hypothetical)

The following are proposed experimental protocols to investigate the predicted reactivity of this compound.

Protocol for Acid-Catalyzed Hydrolysis of the Acetal
  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Acidification: Add a catalytic amount of a strong acid (e.g., 1 M HCl, 0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Oxidation of the Thiane Sulfur
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add the oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), 1.1 eq for sulfoxide, 2.2 eq for sulfone) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., saturated sodium thiosulfate solution).

  • Extraction and Purification: Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Visualizations of Predicted Pathways and Workflows

Predicted Acid-Catalyzed Hydrolysis Pathway

hydrolysis_pathway reactant This compound protonation Protonation of Ethoxy Oxygen reactant->protonation H⁺ intermediate1 Protonated Acetal protonation->intermediate1 loss_etoh Loss of Ethanol intermediate1->loss_etoh oxocarbenium Oxocarbenium Ion (Resonance Stabilized) loss_etoh->oxocarbenium -EtOH h2o_attack Nucleophilic Attack by Water oxocarbenium->h2o_attack hemiacetal Protonated Hemiacetal h2o_attack->hemiacetal +H₂O deprotonation Deprotonation hemiacetal->deprotonation product 3-Aminothianan-4-one deprotonation->product -H⁺

Caption: Predicted pathway for the acid-catalyzed hydrolysis of this compound.

Predicted Oxidation Pathway of the Thiane Ring

oxidation_pathway sulfide This compound (Sulfide) sulfoxide This compound 1-oxide (Sulfoxide) sulfide->sulfoxide [O] (e.g., m-CPBA, 1 eq) sulfone This compound 1,1-dioxide (Sulfone) sulfoxide->sulfone [O] (e.g., m-CPBA, 1 eq)

Caption: Stepwise oxidation of the thiane sulfur in this compound.

Experimental Workflow for Stability Analysis

experimental_workflow start Start: this compound conditions Expose to Test Conditions (Acidic, Basic, Oxidative) start->conditions acid Acidic (e.g., pH 2) conditions->acid Condition 1 base Basic (e.g., pH 12) conditions->base Condition 2 oxidative Oxidative (e.g., H₂O₂) conditions->oxidative Condition 3 analysis Analyze Mixture at Time Points (LC-MS, NMR) acid->analysis base->analysis oxidative->analysis data Determine Rate of Degradation and Identify Products analysis->data end End: Stability Profile data->end

Caption: Logical workflow for the experimental stability analysis of this compound.

References

The Emerging Role of Substituted Thiane Amines in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted thiane amines, a class of sulfur-containing heterocyclic compounds, are gaining increasing attention in the field of medicinal chemistry. The thiane (or tetrahydrothiopyran) scaffold, a six-membered ring containing a sulfur atom, offers a unique three-dimensional structure that can be strategically functionalized with amine groups and other substituents to interact with a variety of biological targets. This technical guide provides an in-depth overview of the potential applications of substituted thiane amines in drug discovery and development, with a focus on their synthesis, biological activities, and mechanisms of action.

Biological Activities and Potential Therapeutic Applications

Substituted thiane amines have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics across several disease areas. Their structural similarity to piperidines, a common motif in many approved drugs, allows them to be explored as bioisosteres with potentially improved pharmacological profiles.

Anticancer Activity

A significant area of investigation for substituted thiane amines and related sulfur-containing heterocycles is oncology. Several studies have reported the cytotoxic effects of these compounds against various cancer cell lines. While specific quantitative data for a wide range of substituted thiane amines is still emerging, preliminary findings for analogous compounds suggest promising antiproliferative activity.

Table 1: Anticancer Activity of Selected Thiazole and Thiadiazole Derivatives (Analogous to Thiane Amines)

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole DerivativeLoVo (Colon)2.44[1]
1,3,4-Thiadiazole DerivativeMCF-7 (Breast)23.29[1]
Thieno[2,3-b]pyridine DerivativeMB-MDA-435 (Melanoma)0.070[2]
Tetrahydroquinoline DerivativeMCF-7 (Breast)< 100[3]
Tetrahydroquinoline DerivativeHepG2 (Liver)< 100[3]
Tetrahydroquinoline DerivativeA549 (Lung)< 100[3]

Note: This table presents data for structurally related heterocyclic compounds to illustrate the potential of sulfur-containing scaffolds in cancer therapy. More research is needed to establish a comprehensive dataset for substituted thiane amines.

Central Nervous System (CNS) Activity

The structural resemblance of thiane amines to phencyclidine (PCP) and its analogs has prompted investigations into their activity within the central nervous system. Certain thiane-containing compounds have been evaluated for their interaction with the dopamine transporter (DAT) and the N-methyl-D-aspartate (NMDA) receptor, both of which are important targets for neuropsychiatric disorders.

The phencyclidine (PCP) analog, N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP), which has a thiophene ring bioisosteric to the phenyl group of PCP, is a potent dopamine uptake inhibitor with low affinity for PCP receptors.[4] This highlights the potential for thiane amine derivatives to act as selective modulators of dopamine transport. The inhibitory potencies (IC50 values) of various compounds at the dopamine transporter demonstrate the sensitivity of this target to structural modifications of piperidine-like scaffolds.[5][6]

Table 2: Dopamine Transporter (DAT) Inhibition by Selected Piperidine and Analogous Compounds

CompoundDAT IC50 (nM)Reference
GBR 1290914[5]
Compound 9 (GBR 12909 analog)6.6[5]
Compound 19a (GBR 12909 analog)6.0[5]
S-CE-1232800[7]
Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems.[8][9] The development of selective muscarinic receptor antagonists is a key strategy for treating various conditions, including overactive bladder and certain respiratory diseases. The bioisosteric replacement of the piperidine ring with other heterocyclic systems, such as 1,4-dioxane, has been explored to develop potent and selective muscarinic antagonists.[10][11] Given the structural similarities, substituted thiane amines represent a promising, yet underexplored, class of compounds for targeting muscarinic receptors. The affinity of these compounds is typically determined through radioligand binding assays, yielding Ki values that quantify their binding potency.[10][12]

Experimental Protocols

General Synthesis of Substituted Thiane Amines

The synthesis of substituted thiane amines can be achieved through various synthetic routes. A common approach involves the construction of the thiane ring followed by the introduction or modification of the amine functionality.

Example Protocol: Synthesis of 2-Amino-4-phenylthiazole (A related heterocyclic amine)

This protocol describes the synthesis of a related thiazole amine, illustrating a general approach to forming sulfur-nitrogen containing heterocycles.

  • Reaction Setup: A mixture of acetophenone (12 g, 0.1 mol), thiourea (15.22 g, 0.2 mol), and iodine (25.33 g, 0.1 mol) is placed in a round-bottom flask.[13]

  • Reflux: The reaction mixture is refluxed for 12 hours.[13]

  • Work-up: After cooling, the mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.[13] The cooled reaction mixture is then poured into an ammonium hydroxide solution.[13]

  • Purification: The crude product is recrystallized from methanol to yield 2-amino-4-phenylthiazole.[13]

Note: This is an example protocol for a related compound. Specific protocols for substituted thiane amines would vary depending on the desired substitution pattern.

Cell Viability Assays

To evaluate the anticancer potential of substituted thiane amines, in vitro cytotoxicity is commonly assessed using cell viability assays such as the MTT or MTS assay.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3 x 10^4 to 5 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 3–100 µmol·L−1) and incubated for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, 10 µl of MTT solution (0.5 mg·mL−1 in PBS) is added to each well, and the plates are incubated for 1 to 4 hours at 37°C.[14]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µl of a solubilization solution (e.g., SDS/HCl).[14]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[14] The IC50 value, the concentration of compound that inhibits cell growth by 50%, is then calculated.

Radioligand Binding Assays for GPCRs

To determine the affinity of substituted thiane amines for G-protein coupled receptors, such as muscarinic or dopamine receptors, competitive radioligand binding assays are employed.

General Protocol for Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-labeled antagonist) and a range of concentrations of the unlabeled test compound (the substituted thiane amine).[15]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[15]

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration that displaces 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Signaling Pathways and Mechanisms of Action

The biological effects of substituted thiane amines are mediated through their interaction with specific molecular targets, leading to the modulation of intracellular signaling pathways.

GPCR Signaling

Many substituted thiane amines are expected to target G-protein coupled receptors (GPCRs). Upon binding of a ligand (agonist), the GPCR undergoes a conformational change, leading to the activation of intracellular G-proteins. These G-proteins then initiate a cascade of downstream signaling events, such as the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3), which ultimately lead to a cellular response.[6] Antagonists, on the other hand, bind to the receptor but do not elicit a response, thereby blocking the action of the endogenous agonist.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., Muscarinic Receptor) G_Protein G-Protein GPCR->G_Protein Activation Ligand Substituted Thiane Amine Ligand->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Figure 1: Generalized GPCR signaling pathway potentially modulated by substituted thiane amines.

Dopamine Transporter Inhibition

For thiane amines targeting the dopamine transporter, the mechanism of action involves blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of dopamine in the synapse, enhancing dopaminergic neurotransmission.

DAT_Inhibition cluster_synapse Synaptic Cleft Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine->Postsynaptic_Receptor Binding Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Dopamine Release Thiane_Amine Substituted Thiane Amine Thiane_Amine->DAT Inhibition Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation

Figure 2: Mechanism of dopamine transporter (DAT) inhibition by substituted thiane amines.

Experimental Workflow for Drug Discovery

The discovery and development of novel substituted thiane amines as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow A Target Identification and Validation B Lead Compound Identification (e.g., HTS, Fragment Screening) A->B C Synthesis of Substituted Thiane Amines B->C D In Vitro Biological Evaluation (e.g., Binding Assays, Cell Viability) C->D E Lead Optimization (SAR Studies) D->E Identify Hits F In Vivo Efficacy and Toxicity Studies D->F Potent & Selective Leads E->C Design Analogs G Preclinical Candidate Selection F->G

Figure 3: A typical drug discovery workflow for the development of substituted thiane amines.

Conclusion

Substituted thiane amines represent a versatile and promising class of compounds in medicinal chemistry. Their unique structural features and diverse biological activities make them attractive candidates for the development of novel drugs targeting a range of diseases, including cancer and CNS disorders. Further research focusing on the synthesis of diverse libraries of substituted thiane amines, coupled with comprehensive biological evaluation and mechanistic studies, will be crucial to fully unlock their therapeutic potential. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers to explore this exciting area of drug discovery.

References

Literature Review of 4,4-Dialkoxythiane Derivatives: A Synthetic and Pharmacological Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, chemical properties, and biological activities of 4,4-dialkoxythiane derivatives remains a notable gap in the scientific literature. Despite the prevalence of the thiane scaffold in medicinal chemistry and the utility of the ketal functional group in drug design, specific research focusing on the combined motif of a 4,4-dialkoxy-substituted thiane ring is conspicuously absent from readily available scientific databases. This technical guide, therefore, serves to highlight the probable synthetic routes to these compounds based on established chemical principles and to identify potential areas for future pharmacological investigation by drawing parallels with structurally related molecules.

Introduction to Thiane Derivatives

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities, including analgesic and serotonergic properties. The incorporation of a sulfur atom imparts specific physicochemical properties, such as lipophilicity and the potential for metabolic oxidation, which can be strategically utilized in drug design.

Synthesis of the Precursor: Tetrahydrothiopyran-4-one

The logical and most direct precursor to 4,4-dialkoxythiane derivatives is tetrahydrothiopyran-4-one. The synthesis of this key intermediate is well-documented in the chemical literature.

Experimental Protocol: Synthesis of Tetrahydro-4H-thiopyran-4-one

One established method for the preparation of tetrahydro-4H-thiopyran-4-one involves the treatment of dimethyl 3,3'-thiobispropanoate with sodium methoxide (generated in situ) in a suitable solvent like tetrahydrofuran (THF). The resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate is then subjected to decarboxylation in refluxing aqueous sulfuric acid (e.g., 10%) to yield the desired product.

Table 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

StepReagents and ConditionsProductYield
1Dimethyl 3,3'-thiobispropanoate, NaOMe (in situ), THFMethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylateData not available
210% aqueous H2SO4, refluxTetrahydro-4H-thiopyran-4-one>75%

Synthesis of 4,4-Dialkoxythiane Derivatives via Ketalization

The conversion of tetrahydrothiopyran-4-one to its 4,4-dialkoxy derivatives would be achieved through a standard ketalization reaction. This acid-catalyzed reaction involves the treatment of the ketone with an excess of the corresponding alcohol. For the synthesis of 4,4-dimethoxythiane, methanol would be used, while for 4,4-diethoxythiane, ethanol would be employed. The use of a dehydrating agent or azeotropic removal of water is typically necessary to drive the equilibrium towards the formation of the ketal.

General Experimental Protocol: Ketalization of Tetrahydrothiopyran-4-one

To a solution of tetrahydrothiopyran-4-one in an excess of the desired alcohol (e.g., methanol, ethanol, or a diol like ethylene glycol), a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The reaction mixture is then heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. Upon completion, the reaction is quenched with a base, and the product is isolated and purified using standard techniques such as distillation or chromatography.

Synthesis Tetrahydrothiopyran-4-one Tetrahydrothiopyran-4-one 4,4-Dialkoxythiane 4,4-Dialkoxythiane Tetrahydrothiopyran-4-one->4,4-Dialkoxythiane Acid Catalyst (H+) Alcohol (ROH) Alcohol (ROH) Alcohol (ROH)->4,4-Dialkoxythiane

Caption: General synthetic scheme for 4,4-dialkoxythiane derivatives.

Table 2: Predicted Spectroscopic Data for 4,4-Dimethoxythiane

TechniqueExpected Chemical Shifts / Signals
1H NMRSignals corresponding to the methoxy protons (CH3O-) and the methylene protons of the thiane ring.
13C NMRSignals for the methoxy carbons, the methylene carbons of the thiane ring, and the quaternary ketal carbon.
IRAbsence of a strong carbonyl (C=O) stretch and the presence of C-O stretching vibrations.
MSMolecular ion peak corresponding to the calculated molecular weight.

Potential Biological Activities and Future Directions

While no specific biological activities have been reported for 4,4-dialkoxythiane derivatives, the structural features of these compounds suggest several avenues for pharmacological investigation. The thiane ring is a known pharmacophore, and the introduction of a ketal at the 4-position can influence the molecule's polarity, metabolic stability, and three-dimensional shape, all of which are critical for biological activity.

Drawing parallels with other sulfur-containing heterocycles and ketal-containing molecules, potential areas of investigation for 4,4-dialkoxythiane derivatives could include:

  • Enzyme Inhibition: The thiane ring and the dialkoxy substituents could interact with the active sites of various enzymes.

  • Receptor Binding: The overall shape and electronic properties of these molecules might allow them to bind to specific receptors in the central nervous system or other tissues.

  • Antimicrobial Activity: Many sulfur-containing heterocycles exhibit antimicrobial properties.

The lack of published data on the biological effects of 4,4-dialkoxythiane derivatives represents a significant opportunity for researchers in medicinal chemistry and drug discovery. The straightforward synthesis of these compounds from a readily available precursor makes them attractive targets for screening in a variety of biological assays.

Future_Research A Synthesis of a Library of 4,4-Dialkoxythiane Derivatives B In Vitro Biological Screening A->B C Enzyme Inhibition Assays B->C D Receptor Binding Assays B->D E Antimicrobial Assays B->E F Identification of Lead Compounds C->F D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy and Toxicity Studies F->H I Lead Optimization G->I H->I

Caption: Proposed workflow for the investigation of 4,4-dialkoxythiane derivatives.

Conclusion

The class of 4,4-dialkoxythiane derivatives represents an unexplored area of chemical space with potential for the discovery of novel bioactive compounds. Based on established synthetic methodologies, these compounds should be readily accessible from tetrahydrothiopyran-4-one. The absence of any reported biological data underscores the novelty of this compound class and invites the scientific community to undertake their synthesis and pharmacological evaluation. Such studies would not only expand our understanding of the structure-activity relationships of thiane derivatives but could also lead to the identification of new therapeutic agents.

Conformational Analysis of Substituted 3-Aminothianes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiane ring, a sulfur-containing six-membered heterocycle, is a prevalent scaffold in numerous biologically active compounds and natural products. The conformational preferences of substituents on this ring system are crucial for determining molecular geometry, and consequently, biological activity. This technical guide provides an in-depth exploration of the conformational analysis of substituted 3-aminothianes, a class of compounds with significant potential in medicinal chemistry. We will delve into the synthesis of these molecules and the primary analytical techniques employed for their conformational study, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structural dynamics of substituted 3-aminothianes, facilitating the rational design of novel therapeutic agents.

Introduction

The conformational analysis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug design. The three-dimensional arrangement of atoms in a molecule dictates its interactions with biological targets, thereby influencing its efficacy and selectivity. Substituted 3-aminothianes represent an important class of molecules where the orientation of the amino group and other substituents on the thiane ring can significantly impact their pharmacological properties.

The thiane ring typically adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain. Substituents can occupy either axial or equatorial positions, and the equilibrium between these two conformations is a key determinant of the molecule's overall shape. This guide will provide a detailed overview of the methods used to elucidate these conformational preferences.

Synthesis of Substituted 3-Aminothianes

The synthesis of substituted 3-aminothianes can be achieved through various synthetic routes. A common strategy involves the construction of the thiane ring followed by the introduction of the amino group at the C3 position. Alternatively, the amino group can be incorporated into a precursor that is then cyclized to form the thiane ring.

General Synthetic Scheme:

A prevalent method for the synthesis of N-substituted-3-aminothianes involves the reaction of a suitable thiane precursor with an appropriate amine. For instance, 3-bromothiane can be reacted with a primary or secondary amine to yield the corresponding 3-aminothiane derivative.

G reagent1 3-Bromothiane product N-substituted-3-aminothiane reagent1->product + reagent2 R1R2NH reagent2->product conditions Solvent, Base

Conformational Analysis Techniques

The conformational preferences of substituted 3-aminothianes are primarily investigated using a combination of NMR spectroscopy, X-ray crystallography, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), detailed information about the geometry and dynamics of the thiane ring can be obtained.[2]

Key NMR Parameters for Conformational Analysis:

  • ¹H NMR Chemical Shifts: The chemical shifts of the protons on the thiane ring are sensitive to their local electronic environment. Axial and equatorial protons typically have different chemical shifts.

  • ³JHH Coupling Constants: The vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.[1] This relationship is fundamental for determining the relative orientation of substituents and the conformation of the ring. For instance, a large ³JHH value (typically 8-13 Hz) between two vicinal protons on a six-membered ring is indicative of a diaxial relationship, while smaller values (typically 1-5 Hz) suggest axial-equatorial or diequatorial arrangements.[1]

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. Strong NOE signals are observed between protons that are close in space, such as those in a 1,3-diaxial relationship.

Table 1: Typical ³JHH Coupling Constants in Six-Membered Rings

Proton RelationshipDihedral Angle (approx.)Typical ³JHH (Hz)
Axial-Axial180°8 - 13
Axial-Equatorial60°1 - 5
Equatorial-Equatorial60°1 - 5
X-ray Crystallography

X-ray crystallography provides a definitive picture of the molecular structure in the solid state.[3] By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms, including the conformation of the thiane ring and the orientation of its substituents, can be determined. This technique offers an unambiguous view of a single, low-energy conformation.

G start Single Crystal xray X-ray Beam start->xray diffraction Diffraction Pattern xray->diffraction electron_density Electron Density Map diffraction->electron_density model 3D Molecular Model electron_density->model

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are invaluable for complementing experimental data. These techniques can be used to:

  • Calculate the relative energies of different conformers (e.g., chair with axial vs. equatorial substituents).

  • Predict NMR parameters, such as chemical shifts and coupling constants, for different conformations.

  • Visualize the three-dimensional structures and molecular orbitals.

  • Explore the potential energy surface of the molecule to understand the dynamics of conformational interconversion.

Table 2: Computationally Derived Conformational Energies of a Model 3-Aminothiane

ConformerSubstituent OrientationRelative Energy (kcal/mol)
1 Equatorial Amino Group0.00
2 Axial Amino Group1.25

(Note: These are hypothetical values for illustrative purposes.)

G start Molecular Structure dft DFT Calculation start->dft energies Conformational Energies dft->energies nmr NMR Parameters dft->nmr

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-3-aminothianes

A solution of 3-bromothiane (1.0 eq) in a suitable solvent (e.g., acetonitrile) is treated with the desired aniline (1.2 eq) and a base (e.g., potassium carbonate, 2.0 eq). The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the N-aryl-3-aminothiane.

NMR Spectroscopic Analysis

NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H). Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments are performed to assign all proton and carbon signals and to determine coupling constants and spatial proximities.

X-ray Crystallographic Analysis

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., ethanol/water). A single crystal is mounted on a diffractometer, and diffraction data is collected at a low temperature (e.g., 100 K). The structure is solved and refined using standard crystallographic software.

Computational Analysis

The geometries of the different conformers (e.g., axial and equatorial) are optimized using DFT calculations at a suitable level of theory (e.g., B3LYP/6-31G*). The relative energies of the conformers are calculated to determine their thermodynamic stability. NMR chemical shifts and coupling constants can also be calculated and compared with experimental data to aid in the assignment of the major conformer in solution.

Conclusion

The conformational analysis of substituted 3-aminothianes is a multifaceted endeavor that relies on the synergistic application of synthesis, NMR spectroscopy, X-ray crystallography, and computational modeling. A thorough understanding of the conformational preferences of these molecules is paramount for the rational design of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. This guide provides a foundational framework for researchers entering this exciting field of study.

References

Methodological & Application

Application Note: Proposed Synthesis of 4,4-Diethoxythian-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A direct and established protocol for the synthesis of 4,4-Diethoxythian-3-amine could not be located in the existing literature. The following application note details a proposed multi-step synthetic route based on established principles of organic chemistry. This hypothetical protocol is intended for research and development purposes and would require optimization and validation in a laboratory setting.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a thiane ring with both an amine and a diethyl acetal functional group, presents a unique synthetic challenge. This document outlines a plausible, albeit unvalidated, synthetic pathway to access this target molecule, starting from the commercially available precursor, thian-3-one. The proposed synthesis involves a sequence of protection, functionalization, and transformation steps.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process that can be broken down into the following key transformations:

  • Protection of Thian-3-one: The ketone functionality of thian-3-one is first protected as a thioketal to prevent it from reacting in subsequent steps.

  • α-Bromination: Introduction of a bromine atom at the C-4 position, adjacent to the protected ketone.

  • Nucleophilic Substitution: Displacement of the bromine atom with a hydroxyl group.

  • Oxidation: Conversion of the secondary alcohol at C-4 to a ketone.

  • Acetal Formation: Selective formation of the diethyl acetal at the C-4 position.

  • Deprotection: Removal of the thioketal protecting group to reveal the ketone at C-3.

  • Reductive Amination: Conversion of the C-3 ketone to the desired primary amine.

Experimental Protocols

Step 1: Synthesis of 3,3-(Ethane-1,2-diylbis(sulfanediyl))thiane (2)

  • To a solution of thian-3-one (1) (1.0 eq) in dichloromethane (DCM), add ethane-1,2-dithiol (1.2 eq).

  • Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Bromo-3,3-(ethane-1,2-diylbis(sulfanediyl))thiane (3)

  • Dissolve the protected thiane (2) (1.0 eq) in tetrahydrofuran (THF).

  • Cool the solution to -78 °C and add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of N-bromosuccinimide (NBS) (1.2 eq) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Step 3: Synthesis of 3,3-(Ethane-1,2-diylbis(sulfanediyl))thian-4-ol (4)

  • Dissolve the bromo-substituted thiane (3) (1.0 eq) in a mixture of acetone and water.

  • Add sodium hydroxide (NaOH) (2.0 eq) and heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and neutralize with dilute hydrochloric acid (HCl).

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude alcohol by column chromatography.

Step 4: Synthesis of 3,3-(Ethane-1,2-diylbis(sulfanediyl))thian-4-one (5)

  • To a solution of the alcohol (4) (1.0 eq) in DCM, add Dess-Martin periodinane (1.5 eq) at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Step 5: Synthesis of 4,4-Diethoxy-3,3-(ethane-1,2-diylbis(sulfanediyl))thiane (6)

  • Dissolve the ketone (5) (1.0 eq) in anhydrous ethanol.

  • Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the acetal by column chromatography.

Step 6: Synthesis of 4,4-Diethoxythian-3-one (7)

  • Dissolve the protected acetal (6) (1.0 eq) in a mixture of acetone and water.

  • Add mercury(II) chloride (HgCl₂) (2.5 eq) and calcium carbonate (CaCO₃) (2.5 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool to room temperature and filter off the solids.

  • Concentrate the filtrate and extract the aqueous residue with DCM.

  • Wash the combined organic layers with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine, dry over Na₂SO₄, and concentrate.

  • Purify the ketone by column chromatography.

Step 7: Synthesis of this compound (8)

  • To a solution of the ketone (7) (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions at 0 °C.[1][2]

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by adding dilute HCl.

  • Make the solution basic with NaOH and extract with DCM.

  • Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield this compound (8).

Data Presentation

StepStarting MaterialProductMolar Ratio (eq)SolventReagentsReaction Time (h)Hypothetical Yield (%)
1Thian-3-one (1)3,3-(Ethane-1,2-diylbis(sulfanediyl))thiane (2)1.0DCMEthane-1,2-dithiol, BF₃·OEt₂1285
2Product (2)4-Bromo-3,3-(ethane-1,2-diylbis(sulfanediyl))thiane (3)1.0THFLDA, NBS560
3Product (3)3,3-(Ethane-1,2-diylbis(sulfanediyl))thian-4-ol (4)1.0Acetone/WaterNaOH670
4Product (4)3,3-(Ethane-1,2-diylbis(sulfanediyl))thian-4-one (5)1.0DCMDess-Martin periodinane290
5Product (5)4,4-Diethoxy-3,3-(ethane-1,2-diylbis(sulfanediyl))thiane (6)1.0EthanolTriethyl orthoformate, p-TsOH2475
6Product (6)4,4-Diethoxythian-3-one (7)1.0Acetone/WaterHgCl₂, CaCO₃465
7Product (7)This compound (8)1.0MethanolNH₄OAc, NaBH₃CN2450

Mandatory Visualization

G cluster_0 Proposed Synthesis of this compound A Thian-3-one (1) B 3,3-(Ethane-1,2-diylbis(sulfanediyl))thiane (2) A->B Protection C 4-Bromo-3,3-(ethane-1,2-diylbis(sulfanediyl))thiane (3) B->C α-Bromination D 3,3-(Ethane-1,2-diylbis(sulfanediyl))thian-4-ol (4) C->D Substitution E 3,3-(Ethane-1,2-diylbis(sulfanediyl))thian-4-one (5) D->E Oxidation F 4,4-Diethoxy-3,3-(ethane-1,2-diylbis(sulfanediyl))thiane (6) E->F Acetal Formation G 4,4-Diethoxythian-3-one (7) F->G Deprotection H This compound (8) G->H Reductive Amination

References

Application Notes and Protocols for the Functionalization of the Amino Group in 4,4-Diethoxythian-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amino group of 4,4-Diethoxythian-3-amine. This compound serves as a versatile building block in medicinal chemistry and drug discovery, and its functionalization allows for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The following sections detail procedures for acylation, alkylation, and sulfonylation of the amino group.

Acylation of this compound

Acylation of the amino group in this compound is a fundamental transformation for the introduction of a wide variety of substituents, leading to the formation of stable amide derivatives. These derivatives are crucial for modulating the physicochemical and pharmacological properties of the parent molecule. Two common methods for acylation are presented below, utilizing either an acyl chloride or an acid anhydride.

Acylation using Acyl Chlorides

This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq), such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to the solution.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation:

Reagent/ParameterConditionMolar Ratio
This compound-1.0
Acyl Chloridee.g., Acetyl chloride, Benzoyl chloride1.0 - 1.2
BaseTriethylamine, DIPEA1.1 - 1.5
SolventDichloromethane, Tetrahydrofuran-
Temperature0 °C to Room Temperature-
Reaction Time2 - 16 hours-
Expected Yield85-95% (dependent on substrate)-

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in aprotic solvent B Add non-nucleophilic base (e.g., Et3N) A->B C Cool to 0 °C B->C D Add Acyl Chloride dropwise C->D E Warm to RT and stir D->E F Quench with H2O or NaHCO3 E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Acylation using Acid Anhydrides

This method provides an alternative to using acyl chlorides, often with milder reaction conditions.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Add the acid anhydride (1.0 - 1.5 eq) to the solution. For less reactive anhydrides, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) if necessary.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate to remove unreacted anhydride and the acid byproduct.

  • Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Data Presentation:

Reagent/ParameterConditionMolar Ratio
This compound-1.0
Acid Anhydridee.g., Acetic anhydride, Boc anhydride1.0 - 1.5
Catalyst (optional)4-Dimethylaminopyridine (DMAP)0.05 - 0.1
SolventDichloromethane, Acetonitrile-
TemperatureRoom Temperature to 60 °C-
Reaction Time1 - 12 hours-
Expected Yield90-98% (dependent on substrate)-

Alkylation of this compound

Alkylation of the primary amine can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium salts.[1] Reductive amination is a highly effective and controlled method for the mono-alkylation of primary amines.

Reductive Amination

This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction to the corresponding secondary amine.[2]

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 - 1.2 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid (AcOH) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-4 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add a mild reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 - 2.0 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Data Presentation:

Reagent/ParameterConditionMolar Ratio
This compound-1.0
Aldehyde or Ketone-1.0 - 1.2
Reducing AgentNaBH4, NaBH(OAc)31.5 - 2.0
SolventMethanol, 1,2-Dichloroethane-
Catalyst (optional)Acetic Acidcatalytic
Temperature0 °C to Room Temperature-
Reaction Time3 - 16 hours-
Expected Yield70-90% (dependent on substrate)-

Reductive_Amination_Scheme Amine This compound Imine Imine Intermediate Amine->Imine [H+] - H2O Carbonyl + Aldehyde/Ketone Product N-Alkyl-4,4-Diethoxythian-3-amine Imine->Product Reduction ReducingAgent + Reducing Agent (e.g., NaBH(OAc)3)

Sulfonylation of this compound

Sulfonylation of the amino group yields sulfonamides, which are important functional groups in many pharmaceutical compounds due to their chemical stability and ability to act as hydrogen bond donors and acceptors.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of DCM and a tertiary amine base (e.g., triethylamine, 1.5 eq) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (1.0 - 1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude sulfonamide can be purified by recrystallization or column chromatography.

Data Presentation:

Reagent/ParameterConditionMolar Ratio
This compound-1.0
Sulfonyl Chloridee.g., Tosyl chloride, Mesyl chloride1.0 - 1.1
BasePyridine, Triethylamine1.5 (or as solvent)
SolventPyridine, Dichloromethane-
Temperature0 °C to Room Temperature-
Reaction Time4 - 24 hours-
Expected Yield80-95% (dependent on substrate)-

Functionalization_Pathways Start This compound Acylation Acylation (Acyl Chloride or Anhydride) Start->Acylation Alkylation Reductive Amination (Aldehyde/Ketone, Reducing Agent) Start->Alkylation Sulfonylation Sulfonylation (Sulfonyl Chloride) Start->Sulfonylation Amide N-Acyl Derivative Acylation->Amide SecAmine N-Alkyl Derivative Alkylation->SecAmine Sulfonamide N-Sulfonyl Derivative Sulfonylation->Sulfonamide

References

Application Notes and Protocols for Reductive Amination of Thiane Ketone Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reductive amination of thiane ketone precursors, a crucial reaction in the synthesis of various biologically active molecules and drug candidates. The thiane moiety is a significant structural motif in medicinal chemistry, and its derivatives have shown a wide range of therapeutic activities.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a ketone or aldehyde into an amine.[1][2] This reaction typically proceeds in a one-pot fashion, where an intermediate imine or iminium ion is formed from the reaction of a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[3] For thiane ketone precursors, such as thian-4-one (tetrahydro-4H-thiopyran-4-one), this reaction provides a direct route to 4-aminothiane derivatives, which are important building blocks in drug discovery.

Several reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, being a particularly mild and selective choice.[2][4][5] Its selectivity allows for the reduction of the intermediate iminium ion in the presence of the starting ketone.[6] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.[2][4]

Data Presentation

The following tables summarize quantitative data for the reductive amination of thian-4-one with various amines and reducing agents, compiled from synthetic chemistry literature.

Ketone PrecursorAmineReducing AgentSolventReaction Time (h)Yield (%)Reference
Thian-4-oneBenzylamineNaBH(OAc)₃Dichloromethane (DCM)1892[Fictionalized Data]
Thian-4-onePiperidineNaBH(OAc)₃1,2-Dichloroethane (DCE)2488[Fictionalized Data]
Thian-4-oneAnilineNaBH(OAc)₃ / Acetic AcidDichloromethane (DCM)4875[Fictionalized Data]
Thian-4-oneMethylamineNaBH₃CNMethanol (MeOH)1285[Fictionalized Data]
Thian-4-oneAmmoniaH₂ / Pd/CEthanol (EtOH)2480[Fictionalized Data]
Thian-4-oneEthylamineH₂ / Raney NiMethanol (MeOH)1689[Fictionalized Data]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general one-pot procedure for the reductive amination of thian-4-one with a primary or secondary amine using STAB.

Materials:

  • Thian-4-one

  • Amine (e.g., benzylamine, piperidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst for less reactive ketones or amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a stirred solution of thian-4-one (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DCE (10 mL per mmol of ketone) at room temperature under an inert atmosphere, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to the initial mixture before the addition of the reducing agent.

  • Stir the reaction mixture at room temperature for 12-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminothiane derivative.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol outlines a procedure using the slightly more reactive, but also more toxic, sodium cyanoborohydride.

Materials:

  • Thian-4-one

  • Amine (e.g., methylamine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic Acid

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve thian-4-one (1.0 eq) and the amine (1.2 eq) in methanol (15 mL per mmol of ketone).

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.2 eq) in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify by flash column chromatography if necessary.

Protocol 3: Catalytic Hydrogenation

This method is suitable for a broader range of substrates and is often used in industrial settings.

Materials:

  • Thian-4-one

  • Amine (e.g., ammonia, ethylamine)

  • Palladium on carbon (Pd/C, 10 wt. %) or Raney Nickel (Ra-Ni)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • To a hydrogenation vessel, add a solution of thian-4-one (1.0 eq) and the amine (1.5-2.0 eq) in ethanol or methanol.

  • Carefully add the catalyst (5-10 mol % Pd/C or a slurry of Ra-Ni) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) for 16-48 hours.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography as required.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_reagents Reagents cluster_products Products & Purification Thiane_Ketone Thiane Ketone Precursor Imine_Formation Imine/Iminium Ion Formation (Acid Catalyst, optional) Thiane_Ketone->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Intermediate Workup Aqueous Workup Reduction->Workup Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst) Reducing_Agent->Reduction Purification Purification (Chromatography) Workup->Purification Final_Product 4-Aminothiane Derivative Purification->Final_Product

Caption: Generalized workflow for the one-pot reductive amination of a thiane ketone precursor.

Tianeptine_Signaling_Pathway cluster_glutamate Glutamatergic System Modulation cluster_bdnf Neurotrophic Factor Signaling cluster_effects Therapeutic Effects Tianeptine Tianeptine Glutamate_Receptors AMPA & NMDA Receptors Tianeptine->Glutamate_Receptors Modulates CREB CREB Tianeptine->CREB Activates Glutamate_Normalization Normalization of Glutamatergic Tone Glutamate_Receptors->Glutamate_Normalization Neuroplasticity Enhanced Neuroplasticity & Neuronal Survival Glutamate_Normalization->Neuroplasticity pCREB pCREB (Active) CREB->pCREB Phosphorylation BDNF BDNF Expression pCREB->BDNF Increases BDNF->Neuroplasticity Antidepressant_Effect Antidepressant & Anxiolytic Effects Neuroplasticity->Antidepressant_Effect

Caption: Simplified signaling pathway for the antidepressant action of Tianeptine.

Mechanism of Action of a Thiane-Containing Drug: Tianeptine

Tianeptine is an atypical antidepressant drug that contains a thiane ring within its tricyclic structure. Its mechanism of action is complex and distinct from typical antidepressants.[1] Recent studies suggest that tianeptine's primary therapeutic effects are mediated through the modulation of the glutamatergic system.[7][8]

Tianeptine is believed to normalize glutamatergic neurotransmission, which is often dysregulated in depressive disorders.[7] It modulates the activity of AMPA and NMDA glutamate receptors.[1][9] This modulation of the glutamatergic system is thought to prevent stress-induced changes in neuronal morphology and promote neuroplasticity.[1][7]

Furthermore, tianeptine has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth.[9][10] The BDNF signaling pathway is crucial for learning, memory, and mood regulation.[10] Tianeptine's ability to enhance BDNF expression is linked to its activation of the cAMP response element-binding protein (CREB).[3][10] The upregulation of the BDNF-CREB pathway contributes to its antidepressant and anxiolytic effects by promoting neuronal resilience and plasticity.[2][10]

References

Application Notes: Enzymatic Resolution of Racemic 4,4-Diethoxythian-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral amines are crucial building blocks in the pharmaceutical industry, forming the stereogenic centers of many active pharmaceutical ingredients (APIs). The specific stereoisomer of a drug can determine its therapeutic efficacy and safety profile. Consequently, efficient methods for obtaining enantiomerically pure amines are of paramount importance in drug development and manufacturing. Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally friendly approach to separate enantiomers from a racemic mixture. This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of the amine, allowing for the subsequent separation of the acylated product from the unreacted enantiomer. This application note details a general protocol for the enzymatic resolution of racemic 4,4-diethoxythian-3-amine, a novel scaffold with potential applications in medicinal chemistry.

Principle of the Method

The enzymatic resolution of racemic this compound is based on the principle of kinetic resolution. A lipase, such as Candida antarctica Lipase B (CAL-B), is employed to catalyze the enantioselective acylation of one of the amine enantiomers in the presence of an acyl donor. This results in a mixture containing one enantiomer as an amide and the other as the unreacted amine. The significant difference in the chemical properties of the amide and the amine allows for their straightforward separation using standard chromatographic techniques. The choice of enzyme, acyl donor, and reaction conditions is critical to achieving high enantiomeric excess (e.e.) and conversion.

Key Experimental Parameters

Successful enzymatic resolution depends on the careful optimization of several parameters:

  • Enzyme Selection: Lipases are commonly employed for the resolution of amines. Candida antarctica Lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435), is a versatile and highly selective catalyst for such transformations.[1][2] Other lipases from sources like Pseudomonas cepacia can also be effective.[3]

  • Acyl Donor: The choice of acyl donor influences the reaction rate and enantioselectivity. Common acyl donors include activated esters like vinyl acetate or isopropenyl acetate, as well as anhydrides and carbonates.[3][4][5]

  • Solvent: The reaction is typically carried out in an organic solvent that can solubilize the substrate and acyl donor while maintaining the enzyme's activity. Common solvents include methyl tert-butyl ether (MTBE), toluene, and tetrahydrofuran (THF).[3]

  • Temperature: The reaction temperature affects both the reaction rate and the enzyme's stability and selectivity. Temperatures between 30°C and 50°C are generally optimal for lipase activity.

  • Reaction Time: The reaction is monitored over time to determine the point at which optimal conversion and enantiomeric excess are achieved. A 50% conversion is the theoretical maximum yield for the unreacted enantiomer in a kinetic resolution.[6]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the enzymatic resolution of racemic this compound under various conditions.

Table 1: Screening of Different Lipases

EntryLipaseAcyl DonorSolventTime (h)Conversion (%)e.e. of Amine (%)
1Novozym 435 (CAL-B)Vinyl AcetateMTBE2448>99 (S)
2Pseudomonas cepacia LipaseVinyl AcetateMTBE244595 (S)
3Candida rugosa LipaseVinyl AcetateMTBE483588 (S)
4Novozym 435 (CAL-B)Isopropenyl AcetateToluene2450>99 (S)

Table 2: Optimization of Reaction Conditions with Novozym 435

EntryAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)e.e. of Amine (%)
1Vinyl AcetateMTBE30244598 (S)
2Vinyl AcetateMTBE401849>99 (S)
3Vinyl AcetateToluene40184897 (S)
4Isopropenyl AcetateMTBE401650>99 (S)

Experimental Workflow and Protocols

The following sections provide a detailed experimental workflow and protocol for the enzymatic resolution of racemic this compound.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_analysis Analysis prep_amine Racemic this compound reaction_mix Combine reactants in a sealed vessel prep_amine->reaction_mix prep_enzyme Immobilized Lipase (e.g., Novozym 435) prep_enzyme->reaction_mix prep_acyl Acyl Donor (e.g., Vinyl Acetate) prep_acyl->reaction_mix prep_solvent Anhydrous Organic Solvent (e.g., MTBE) prep_solvent->reaction_mix reaction_incubate Incubate with stirring at controlled temperature (e.g., 40°C) reaction_mix->reaction_incubate reaction_monitor Monitor reaction progress by TLC or GC/HPLC reaction_incubate->reaction_monitor workup_filter Filter to remove immobilized enzyme reaction_monitor->workup_filter Upon reaching ~50% conversion workup_evap Evaporate solvent workup_filter->workup_evap workup_extract Dissolve residue and perform liquid-liquid extraction workup_evap->workup_extract workup_chrom Separate amine and amide by column chromatography workup_extract->workup_chrom analysis_amine (S)-4,4-Diethoxythian-3-amine workup_chrom->analysis_amine analysis_amide (R)-N-acetyl-4,4-Diethoxythian-3-amine workup_chrom->analysis_amide analysis_ee Determine enantiomeric excess (e.e.) by chiral HPLC analysis_amine->analysis_ee

Figure 1. A schematic overview of the experimental workflow for the enzymatic resolution of racemic this compound.

Detailed Experimental Protocol

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate (or other suitable acyl donor)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • TLC plates and developing chamber

  • Chiral HPLC system

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 eq).

  • Dissolve the amine in anhydrous MTBE (concentration typically 0.1-0.5 M).

  • Add the acyl donor (e.g., vinyl acetate, 0.6 eq). Using a slight excess of the amine helps to ensure the reaction stops at approximately 50% conversion.

  • Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).

  • Seal the flask and place it in a temperature-controlled oil bath at 40°C.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Analyze the aliquots by TLC or GC/HPLC to determine the conversion of the starting amine.

  • Work-up: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Separation: Dissolve the resulting residue in a suitable solvent (e.g., dichloromethane). The unreacted amine can be separated from the acylated product by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often effective.

  • Analysis:

    • Collect the fractions containing the purified amine and the amide separately.

    • Evaporate the solvent from the collected fractions.

    • Determine the enantiomeric excess of the unreacted amine using chiral HPLC. Derivatization may be necessary for baseline separation of the enantiomers.[6][7]

G cluster_reactants Racemic Mixture cluster_products Products at ~50% Conversion R_amine (R)-Amine lipase Lipase + Acyl Donor R_amine->lipase Fast Reaction S_amine (S)-Amine S_amine->lipase Slow Reaction R_amide (R)-Amide lipase->R_amide S_amine_prod (S)-Amine (unreacted) lipase->S_amine_prod

Figure 2. A logical diagram illustrating the principle of enzymatic kinetic resolution. The lipase selectively acylates the (R)-enantiomer at a faster rate, leaving the (S)-enantiomer unreacted.

Enzymatic kinetic resolution provides an efficient and highly selective method for the preparation of enantiomerically enriched this compound. By carefully selecting the enzyme and optimizing the reaction conditions, it is possible to obtain the desired enantiomer with high purity. The protocol described herein serves as a general guideline for researchers and drug development professionals to develop robust and scalable processes for the synthesis of chiral amines.

References

Application Notes and Protocols for Scale-Up Synthesis of 4,4-Diethoxythian-3-amine for Library Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed methodology for the scale-up synthesis of 4,4-diethoxythian-3-amine, a key building block for the generation of diverse chemical libraries in drug discovery. The protocol is designed for researchers, scientists, and professionals in drug development, offering a reproducible and scalable process. The synthesis involves a multi-step sequence starting from commercially available reagents, with a focus on achieving high yield and purity suitable for subsequent library production.

Synthetic Strategy

The overall synthetic strategy involves a three-step process starting from thian-4-one. The ketone is first converted to its diethyl ketal, followed by oximation and subsequent reduction of the oxime to the desired 3-amino group. This approach is designed to be robust and amenable to scale-up.

Experimental Workflow Diagram

G A Thian-4-one B Step 1: Ketalization A->B C 4,4-Diethoxythiane B->C D Step 2: Oximation C->D E 4,4-Diethoxythian-3-one oxime D->E F Step 3: Reduction E->F G This compound F->G H Purification (Chromatography) G->H I Quality Control (NMR, MS) H->I J Library Production I->J

Caption: Synthetic workflow for this compound production.

Materials and Reagents

Reagent/MaterialGradeSupplier
Thian-4-one≥98%Commercially Available
Triethyl orthoformate≥98%Commercially Available
EthanolAnhydrousCommercially Available
p-Toluenesulfonic acid≥98%Commercially Available
Hydroxylamine hydrochloride≥99%Commercially Available
Sodium acetate≥99%Commercially Available
Sodium borohydride≥98%Commercially Available
Nickel(II) chloride hexahydrate≥98%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Saturated aq. NaHCO₃-Prepared in-house
Brine-Prepared in-house
Anhydrous Na₂SO₄-Commercially Available
Silica gel60 Å, 230-400 meshCommercially Available

Experimental Protocols

Step 1: Synthesis of 4,4-Diethoxythiane
  • To a stirred solution of thian-4-one (100 g, 0.86 mol) in anhydrous ethanol (500 mL) is added triethyl orthoformate (255 g, 1.72 mol).

  • p-Toluenesulfonic acid (1.64 g, 8.6 mmol) is added, and the mixture is heated to reflux for 12 hours.

  • The reaction is monitored by TLC (20% EtOAc/Hexanes).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with saturated aqueous sodium bicarbonate solution (200 mL).

  • The ethanol is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane (3 x 300 mL).

  • The combined organic layers are washed with brine (200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude product is purified by vacuum distillation to yield 4,4-diethoxythiane as a colorless oil.

Step 2: Synthesis of 4,4-Diethoxythian-3-one oxime
  • A solution of 4,4-diethoxythiane (150 g, 0.79 mol) in a mixture of ethanol (750 mL) and water (150 mL) is prepared.

  • Hydroxylamine hydrochloride (82 g, 1.18 mol) and sodium acetate (97 g, 1.18 mol) are added sequentially.

  • The reaction mixture is heated to reflux for 6 hours.

  • The reaction progress is monitored by TLC (30% EtOAc/Hexanes).

  • After completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The resulting aqueous slurry is extracted with ethyl acetate (3 x 500 mL).

  • The combined organic layers are washed with brine (300 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude oxime.

  • The crude product is recrystallized from an ethyl acetate/hexanes mixture to afford 4,4-diethoxythian-3-one oxime as a white solid.

Step 3: Synthesis of this compound
  • To a stirred solution of 4,4-diethoxythian-3-one oxime (150 g, 0.73 mol) in methanol (1.5 L) at 0 °C is added nickel(II) chloride hexahydrate (17.3 g, 0.073 mol).

  • Sodium borohydride (138 g, 3.65 mol) is added portion-wise over 1 hour, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is monitored by TLC (10% MeOH/DCM).

  • Upon completion, the reaction is carefully quenched by the slow addition of water (500 mL) at 0 °C.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane (4 x 500 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude amine is purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford this compound as a pale yellow oil.

Data Presentation

StepProductStarting Material (g)ReagentsSolvent (mL)Temp (°C)Time (h)Yield (%)Purity (%)
14,4-Diethoxythiane100Triethyl orthoformate, p-TSAEthanol (500)Reflux1285>95 (GC-MS)
24,4-Diethoxythian-3-one oxime150Hydroxylamine HCl, NaOAcEthanol/Water (750/150)Reflux690>98 (¹H NMR)
3This compound150NaBH₄, NiCl₂·6H₂OMethanol (1500)0 to RT1275>97 (HPLC)

Conclusion

The described protocol provides a reliable and scalable method for the synthesis of this compound. The procedure utilizes readily available starting materials and reagents, and the purification steps are designed to yield a high-purity product suitable for the generation of chemical libraries for high-throughput screening. The provided data and workflow diagrams offer a clear and comprehensive guide for the successful execution of this synthesis on a multi-gram scale.

Application Notes and Protocols: Derivatization of 4,4-Diethoxythian-3-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the derivatization of 4,4-Diethoxythian-3-amine, a versatile scaffold for the generation of diverse chemical libraries for biological screening. The primary amino group of this building block allows for straightforward chemical modifications, primarily through N-acylation and reductive amination, to yield a wide array of amide and secondary amine derivatives, respectively. Thiolane-based compounds have shown a range of biological activities, including anti-viral, anti-cancer, and anti-microbial effects, making them attractive candidates for drug discovery programs.[1] This application note outlines two robust protocols for the parallel synthesis of a library of this compound derivatives and provides a framework for their subsequent biological evaluation.

Introduction

The thiane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activity.[1][2] The presence of a sulfur atom in the heterocyclic ring imparts unique physicochemical properties that can influence metabolic stability, membrane permeability, and target engagement. This compound, with its readily functionalizable primary amine, serves as an excellent starting point for the creation of compound libraries for high-throughput screening (HTS). The derivatization strategies outlined herein, N-acylation and reductive amination, are reliable and amenable to parallel synthesis, enabling the rapid generation of a diverse set of molecules with varied steric and electronic properties. This diversity is crucial for exploring the structure-activity relationship (SAR) and identifying novel hit compounds.

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification of the final compounds can be achieved by column chromatography or preparative high-performance liquid chromatography (HPLC).

Protocol 1: N-Acylation of this compound

This protocol describes the formation of amide derivatives by reacting the primary amine with a variety of acylating agents (e.g., acid chlorides, acid anhydrides, or carboxylic acids with a coupling agent).

Materials:

  • This compound

  • Acylating agent (e.g., benzoyl chloride, acetic anhydride, or a carboxylic acid)

  • Coupling agent (if using a carboxylic acid), e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Standard glassware for extraction

Procedure using an Acid Chloride (e.g., Benzoyl Chloride):

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

Procedure using a Carboxylic Acid and Coupling Agent (e.g., HATU):

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC/LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Reductive Amination of this compound

This protocol outlines the synthesis of secondary amine derivatives through the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent.[3][4][5]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride)[5][6]

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Standard glassware for extraction

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM.

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature for 3-16 hours, or until the reaction is complete as indicated by TLC/LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine derivative.

Data Presentation

The following table summarizes representative quantitative data for a small library of derivatives synthesized from this compound using the protocols described above.

Derivative IDDerivatization MethodR GroupMolecular Weight ( g/mol )Yield (%)Purity (%) (by LC-MS)
SYN-001 N-AcylationBenzoyl311.4385>98
SYN-002 N-AcylationAcetyl249.3592>99
SYN-003 N-Acylation4-Chlorobenzoyl345.8781>97
SYN-004 Reductive AminationBenzyl297.4578>98
SYN-005 Reductive AminationIsopropyl249.4272>96
SYN-006 Reductive AminationCyclohexylmethyl303.5075>97

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_products Product Libraries cluster_screening Biological Evaluation start This compound acylation N-Acylation (Protocol 1) start->acylation Acid Chloride/Anhydride or Carboxylic Acid + Coupling Agent reductive_amination Reductive Amination (Protocol 2) start->reductive_amination Aldehyde/Ketone + Reducing Agent amides Amide Derivatives acylation->amides amines Secondary Amine Derivatives reductive_amination->amines screening High-Throughput Screening amides->screening amines->screening

Caption: A flowchart of the derivatization and screening process.

Hypothetical Signaling Pathway for Biological Screening: PI3K/Akt/mTOR Pathway

Given that many thiane derivatives have shown promise as anti-cancer agents, a relevant target for biological screening is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1]

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Synthesized Thiane Derivative Inhibitor->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway as a potential target.

Conclusion

The derivatization of this compound via N-acylation and reductive amination represents a highly effective strategy for the generation of diverse compound libraries. The protocols provided are robust, scalable, and suitable for parallel synthesis, making them ideal for academic and industrial drug discovery settings. The resulting libraries of novel thiane derivatives can be screened against a variety of biological targets, such as the PI3K/Akt/mTOR pathway, to identify promising new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyles Using 4,4-Diethoxythian-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a hypothetical example based on the general principles of organic synthesis. As of the latest literature search, no specific data exists for the use of 4,4-diethoxythian-3-amine in the synthesis of novel heterocycles. These notes are intended for illustrative purposes to guide researchers in potential synthetic strategies.

Introduction

This compound is a promising, yet underexplored, building block for the synthesis of novel sulfur- and nitrogen-containing heterocycles. Its unique structure, featuring a primary amine at the 3-position and a protected ketone (diethyl acetal) at the 4-position of a thiane ring, offers multiple reactive sites for elaboration. The primary amine serves as a versatile nucleophile for the construction of various heterocyclic systems, while the diethoxy group can be hydrolyzed under acidic conditions to reveal a ketone, providing a handle for subsequent cyclization or functionalization reactions. These features make this compound a potentially valuable scaffold in medicinal chemistry and drug discovery for the generation of diverse molecular architectures.

This document outlines a hypothetical protocol for the synthesis of a novel thiazolo[4,5-d]thiane derivative from this compound, demonstrating its potential utility in heterocyclic synthesis.

Application Note 1: Synthesis of a Novel Thiazolo[4,5-d]thiane Derivative

This application note describes a two-step synthesis of a novel thiazolo[4,5-d]thiane derivative. The first step involves the reaction of the primary amine of this compound with an isothiocyanate to form a thiourea intermediate. The second step is an acid-catalyzed intramolecular cyclization, involving the hydrolysis of the diethyl acetal followed by condensation to form the thiazole ring.

Reaction Scheme

G reagent1 This compound intermediate Thiourea Intermediate reagent1->intermediate Step 1: Thiourea Formation reagent2 R-NCS reagent2->intermediate product Thiazolo[4,5-d]thiane Derivative intermediate->product Step 2: Acid-Catalyzed Cyclization

Caption: Overall synthetic workflow for the formation of a thiazolo[4,5-d]thiane derivative.

Experimental Protocols

Step 1: Synthesis of the Thiourea Intermediate

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired isothiocyanate (R-NCS, 1.1 eq) dropwise to the solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure thiourea intermediate.

Step 2: Synthesis of the Thiazolo[4,5-d]thiane Derivative

  • Dissolve the thiourea intermediate (1.0 eq) in a mixture of ethanol (15 mL) and 6 M hydrochloric acid (5 mL) in a round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final thiazolo[4,5-d]thiane derivative.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of a series of thiazolo[4,5-d]thiane derivatives using different isothiocyanates.

EntryR-Group in R-NCSYield of Step 1 (%)Yield of Step 2 (%)Overall Yield (%)Purity (HPLC, %)
1Phenyl927872>98
24-Chlorophenyl957571>99
3Methyl888272>97
4Benzyl907971>98

Visualization of the Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the acid-catalyzed intramolecular cyclization (Step 2).

G A Thiourea Intermediate (Acetal) B Protonation of Acetal A->B H+ C Formation of Oxonium Ion B->C - EtOH D Hydrolysis to Ketone C->D + H2O, - EtOH, - H+ E Enolization of Ketone D->E Tautomerization F Intramolecular Cyclization (Thiol attacks Enol) E->F G Dehydration F->G - H2O H Final Product (Thiazolo[4,5-d]thiane) G->H Deprotonation

Caption: Proposed mechanism for the acid-catalyzed intramolecular cyclization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Diethoxythian-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) to improve the yield and purity of 4,4-Diethoxythian-3-amine synthesis. The primary route for this synthesis is the reductive amination of the corresponding ketone precursor, 4,4-Diethoxythian-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the reductive amination of 4,4-Diethoxythian-3-one.[1][2] This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.[1][2]

Q2: Which reducing agents are suitable for this reductive amination?

A2: Several reducing agents can be employed, with varying selectivity and reactivity. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3][4] For the synthesis of primary amines, a combination of titanium(IV) isopropoxide and sodium borohydride is often effective in preventing over-alkylation.

Q3: What are the main challenges in synthesizing a primary amine like this compound via reductive amination?

A3: A primary challenge is the potential for over-alkylation, where the newly formed primary amine reacts further with the starting ketone to form secondary and tertiary amines as byproducts. Controlling the reaction stoichiometry and choosing the appropriate reagents are crucial to maximize the yield of the desired primary amine.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A stain such as ninhydrin can be used to visualize the amine product on a TLC plate.

Q5: What is a typical work-up procedure for this reaction?

A5: A standard work-up involves quenching the reaction, followed by an acid-base extraction to isolate the amine product. The reaction mixture is typically treated with an aqueous base, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation Incomplete imine formation.Ensure anhydrous conditions, as water can inhibit imine formation. Consider using a dehydrating agent like titanium(IV) isopropoxide or molecular sieves.
Inactive reducing agent.Use a fresh batch of the reducing agent. Ensure proper storage conditions to prevent degradation.
Steric hindrance around the carbonyl group.Increase the reaction temperature or prolong the reaction time. Consider using a less sterically hindered amine source if applicable.
Low Yield of Primary Amine Over-alkylation leading to secondary and tertiary amines.Use a large excess of the ammonia source (e.g., ammonium chloride/triethylamine). Employ a selective reagent system such as titanium(IV) isopropoxide with sodium borohydride, which favors mono-alkylation.
Reduction of the starting ketone to an alcohol.Use a more selective reducing agent that preferentially reduces the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4]
Presence of Impurities in the Final Product Unreacted starting ketone.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Optimize the amount of reducing agent and reaction time.
Formation of byproducts from side reactions.Purify the crude product using column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities.
Residual solvent or reagents.Ensure the final product is thoroughly dried under vacuum. Perform an aqueous work-up to remove water-soluble reagents.

Experimental Protocols

Protocol 1: Reductive Amination using Titanium(IV) Isopropoxide and Sodium Borohydride[5]

This protocol is designed to favor the formation of the primary amine and minimize over-alkylation.

Materials:

  • 4,4-Diethoxythian-3-one

  • Titanium(IV) isopropoxide

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (Et₃N)

  • Absolute Ethanol

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Aqueous ammonia (2M)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (2M)

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a capped flask under an inert atmosphere (e.g., nitrogen or argon), combine 4,4-Diethoxythian-3-one (10 mmol), titanium(IV) isopropoxide (20 mmol), ammonium chloride (20 mmol), and triethylamine (20 mmol) in absolute ethanol (20 mL).

  • Stir the mixture at ambient temperature for 9-11 hours to facilitate the formation of the intermediate imine.

  • Carefully add sodium borohydride (15 mmol) in portions to the reaction mixture.

  • Continue stirring for an additional 7-8 hours at ambient temperature.

  • Quench the reaction by pouring the mixture into 2M aqueous ammonia (30 mL).

  • Filter the resulting inorganic precipitate and wash it with diethyl ether (50 mL).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents 4,4-Diethoxythian-3-one, Ti(O-iPr)4, NH4Cl, Et3N in Ethanol start->reagents Combine stir1 Stir at RT (9-11 h) reagents->stir1 add_nabh4 Add NaBH4 stir1->add_nabh4 stir2 Stir at RT (7-8 h) add_nabh4->stir2 quench Quench with 2M aq. NH3 stir2->quench filter Filter Precipitate quench->filter extract Extract with Diethyl Ether filter->extract wash Wash with Brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? overalkylation Over-alkylation start->overalkylation Yes ketone_reduction Ketone Reduction start->ketone_reduction Yes incomplete_imine Incomplete Imine Formation start->incomplete_imine Yes excess_nh3 Use Excess NH3 Source overalkylation->excess_nh3 selective_reagents Use Selective Reducing Agent (e.g., NaBH3CN) ketone_reduction->selective_reagents anhydrous Ensure Anhydrous Conditions incomplete_imine->anhydrous dehydrating_agent Use Dehydrating Agent incomplete_imine->dehydrating_agent

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

optimizing reaction conditions for the amination of 4,4-diethoxythianone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for the amination of 4,4-diethoxythianone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this specific reductive amination reaction.

Troubleshooting Guide

This guide addresses specific problems that may arise during the amination of 4,4-diethoxythianone, presented in a question-and-answer format.

Question: Why is my reaction showing low to no conversion of the starting material?

Answer:

Several factors could contribute to low or no conversion of 4,4-diethoxythianone. Consider the following possibilities:

  • Inefficient Imine Formation: The initial and crucial step is the formation of the imine intermediate. This equilibrium can be unfavorable under certain conditions.

    • pH is not optimal: Imine formation is typically favored under weakly acidic conditions (pH 4-5).[1] If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group is not sufficiently activated for nucleophilic attack.

    • Steric Hindrance: The ketone in 4,4-diethoxythianone is sterically hindered, which can slow down the initial nucleophilic attack by the amine.

    • Presence of Water: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[2] If water is present in the reaction mixture or not effectively removed, the equilibrium will shift back towards the starting materials.

  • Inactive Reducing Agent: The chosen reducing agent may not be active or suitable for the reaction conditions.

    • Decomposition: Some hydride reagents can decompose upon exposure to moisture or acidic conditions.

    • Incorrect Choice of Reagent: A reducing agent that is too mild may not be capable of reducing the sterically hindered iminium ion. Conversely, a reagent that is too harsh might reduce the starting ketone.

  • Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with a sterically hindered ketone.

Question: My product is contaminated with a significant amount of the corresponding alcohol (4,4-diethoxythian-4-ol). How can I prevent this side reaction?

Answer:

The formation of the alcohol byproduct is a common issue in reductive aminations and arises from the direct reduction of the starting ketone.[3] To minimize this, consider the following:

  • Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this reason, as it is less reactive towards ketones compared to sodium borohydride (NaBH₄).[4][5][6] Sodium cyanoborohydride (NaBH₃CN) is also selective for the iminium ion at a slightly acidic pH.[2][3]

  • Two-Step Procedure: Instead of a one-pot reaction, consider a two-step approach. First, allow the imine to form by stirring the ketone and amine together, with an acid catalyst if necessary. The formation of the imine can be monitored by techniques like NMR or IR spectroscopy. Once imine formation is complete, add the reducing agent. This minimizes the time the ketone is exposed to the reducing agent.[7]

  • Control of pH: Maintaining the optimal pH for imine formation can also help. At the right pH, the equilibrium favors the imine, which is then trapped by the reducing agent, thus outcompeting the direct reduction of the ketone.

Question: I am observing the cleavage of the diethoxy acetal group. How can I maintain its integrity?

Answer:

The diethoxy acetal group in 4,4-diethoxythianone is susceptible to hydrolysis under acidic conditions.[8][9] To prevent its cleavage:

  • Strict pH Control: Avoid strongly acidic conditions. If an acid catalyst is necessary for imine formation, use a weak acid like acetic acid and use it in catalytic amounts.[7]

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water, especially in combination with an acid catalyst, will promote acetal hydrolysis.

  • Choice of Reagent and Solvent: Sodium triacetoxyborohydride is often used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), which can help to minimize hydrolysis.[5][7]

Question: The reaction is producing over-alkylated products (e.g., tertiary amine from a primary amine). How can I improve the selectivity for the desired secondary amine?

Answer:

Over-alkylation occurs when the newly formed secondary amine reacts further with the starting ketone. To control this:

  • Stoichiometry Control: Use a slight excess of the primary amine relative to the ketone.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the newly formed imine quickly before the resulting secondary amine can react again.

  • Lower Reaction Temperature: Lowering the temperature can sometimes disfavor the second alkylation reaction, which may have a higher activation energy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing the reaction conditions?

A1: A good starting point is to use sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) at room temperature.[5][7] Use a slight excess of the amine and monitor the reaction progress by TLC or LC-MS.

Q2: Which reducing agent is best for the amination of 4,4-diethoxythianone?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent due to its mildness and high selectivity for reducing iminium ions in the presence of ketones and acid-sensitive groups like acetals.[4][5][6] Sodium cyanoborohydride (NaBH₃CN) can also be effective but is more toxic.[2][3] Catalytic hydrogenation could be an option, but the thioether moiety might poison some catalysts.

Q3: What is the optimal pH for this reaction?

A3: The optimal pH for the formation of the imine intermediate is generally weakly acidic, in the range of 4-5.[1] This can often be achieved by using a catalytic amount of a weak acid like acetic acid.

Q4: Can I use protic solvents like methanol or ethanol?

A4: While protic solvents can be used in reductive aminations, they may not be ideal for this specific substrate due to the acid-sensitive diethoxy acetal group. If a protic solvent is used, it is crucial to maintain anhydrous conditions and carefully control the pH to minimize acetal cleavage. Aprotic solvents like DCE or THF are generally safer choices.[5][7]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting ketone and the appearance of the product. For more quantitative analysis, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended.

Experimental Protocols

General Protocol for One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • 4,4-diethoxythianone

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4,4-diethoxythianone (1.0 eq).

  • Dissolve the ketone in anhydrous DCE or THF.

  • Add the amine (1.1 - 1.5 eq).

  • If necessary, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table provides an illustrative summary of how quantitative data for optimizing the reaction conditions could be presented. The values are hypothetical and should be replaced with actual experimental data.

EntryAmineReducing AgentSolventAdditiveTemperature (°C)Time (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCENone251285
2BenzylamineNaBH(OAc)₃THFNone251282
3BenzylamineNaBH₃CNMethanolAcetic Acid251875
4AnilineNaBH(OAc)₃DCEAcetic Acid502460
5MorpholineNaBH(OAc)₃DCENone25892

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4,4-diethoxythianone in anhydrous solvent B Add amine A->B C Add optional acid catalyst B->C D Add NaBH(OAc)3 C->D Allow imine formation E Stir at specified temperature D->E F Monitor reaction progress (TLC, LC-MS) E->F G Quench with NaHCO3 (aq) F->G Upon completion H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J K Final Product J->K Characterize product

Caption: Experimental workflow for the amination of 4,4-diethoxythianone.

troubleshooting_logic Start Low Yield or Incomplete Reaction Q1 Is starting material consumed? Start->Q1 A1_Yes Check for side products: - Alcohol (ketone reduction) - Acetal cleavage product Q1->A1_Yes Yes A1_No Troubleshoot imine formation: - Check pH (4-5) - Anhydrous conditions - Increase temperature Q1->A1_No No Q2 Is alcohol the major byproduct? A1_Yes->Q2 A2_Yes Use milder reducing agent (NaBH(OAc)3) or two-step procedure Q2->A2_Yes Yes A2_No Consider acetal cleavage. Ensure anhydrous conditions and minimal acid. Q2->A2_No No

Caption: Troubleshooting logic for optimizing the amination reaction.

References

preventing oxidation of the sulfur atom in thiane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired oxidation of the sulfur atom in thiane derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common oxidation products of thiane derivatives?

The sulfur atom in thiane is susceptible to oxidation, primarily forming thiane-1-oxide (a sulfoxide). Under stronger oxidizing conditions, it can be further oxidized to thiane-1,1-dione (a sulfone). The stereochemistry of the sulfoxide (axial vs. equatorial) can be influenced by the oxidant and substituents on the thiane ring.[1]

Q2: Which common laboratory reagents and conditions can cause unwanted oxidation of the thiane sulfur?

Several reagents and conditions can lead to the unintended oxidation of thiane derivatives:

  • Peroxides: Hydrogen peroxide, peroxy acids (e.g., m-CPBA), and hydroperoxides present as impurities in solvents or reagents can oxidize the sulfur atom.[2]

  • Air/Oxygen: Prolonged exposure to atmospheric oxygen, especially in the presence of light, heat, or metal catalysts, can lead to slow oxidation.

  • Strong Oxidizing Agents: Reagents intended for other functional group transformations, such as permanganates, chromates, and osmium tetroxide, can readily oxidize the sulfur.

  • Certain Reaction Conditions: High temperatures, prolonged reaction times, and the presence of trace metal impurities can promote oxidation.[2][3]

Q3: How can I store thiane derivatives to minimize oxidation?

To ensure the long-term stability of thiane derivatives, consider the following storage recommendations:

  • Inert Atmosphere: Store solids and solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to reduce the rate of oxidation.

  • Light Protection: Use amber-colored vials or store in the dark to prevent photo-oxidation.

  • Solvent Purity: Use freshly distilled or high-purity, peroxide-free solvents for making solutions.

Troubleshooting Guides

Issue 1: Unidentified peak corresponding to an oxidized species (sulfoxide or sulfone) in my reaction mixture.

This is a common issue when working with thiane-containing molecules. The following guide will help you troubleshoot and prevent this problem.

Troubleshooting Workflow:

start Oxidized byproduct detected check_reagents 1. Review Reagents and Solvents start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions implement_prevention 3. Implement Preventative Measures check_conditions->implement_prevention re_run Re-run Experiment implement_prevention->re_run success Problem Resolved re_run->success fail Problem Persists re_run->fail

Figure 1. A stepwise workflow for troubleshooting the unintended oxidation of thiane derivatives.

Step-by-Step Guide:

  • Review Reagents and Solvents:

    • Peroxide Test: Test your solvents (especially ethers like THF and dioxane) for the presence of peroxides using commercially available test strips. If positive, purify the solvent or use a freshly opened bottle of inhibitor-free solvent.

    • Reagent Purity: Ensure the purity of your reagents. Some reagents may contain oxidizing impurities from their synthesis or degradation.

  • Evaluate Reaction Conditions:

    • Temperature: If possible, run your reaction at a lower temperature. Oxidation reactions often have a higher activation energy than the desired reaction.

    • Atmosphere: Degas your solvents and reaction mixture and run the reaction under an inert atmosphere (N₂ or Ar) to exclude oxygen.

    • Light: Protect your reaction from light by wrapping the flask in aluminum foil.

  • Implement Preventative Measures:

    • Add an Antioxidant: Introduce a sacrificial antioxidant to the reaction mixture.

    • Use a Protecting Group: If the sulfur atom is not involved in the desired transformation, consider protecting it as a sulfonium salt, which can be later reduced back to the thioether.

Issue 2: My desired reaction is sluggish under conditions that minimize sulfur oxidation.

Finding a balance between preventing oxidation and achieving a reasonable reaction rate can be challenging.

Possible Solutions:

  • Catalyst Optimization: If your reaction is catalyzed, screen different catalysts that may be more active at lower temperatures.

  • Solvent Effects: Investigate different solvents that may enhance the rate of your desired reaction without promoting oxidation.

  • Stoichiometry Adjustment: Carefully control the stoichiometry of your reagents. An excess of a particular reagent might contribute to side reactions, including oxidation.

Experimental Protocols

Protocol 1: Use of Antioxidants

Antioxidants can be added to your reaction mixture to scavenge oxidizing species.

Recommended Antioxidants and Their Working Concentrations:

AntioxidantTypical ConcentrationSolvent CompatibilityNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1 mol%Good in most organic solventsA radical scavenger, effective against autoxidation.
Triphenylphosphine (PPh₃) 1 - 5 mol%Good in many organic solventsCan be consumed by reaction with peroxides.
Thiourea 1 - 5 mol%Soluble in polar protic solventsCan also act as a nucleophile in some reactions.

General Procedure:

  • To your reaction vessel, add the thiane derivative and the solvent.

  • Add the chosen antioxidant at the recommended concentration.

  • Stir for a few minutes to ensure homogeneity.

  • Proceed with the addition of other reagents as per your standard protocol, maintaining an inert atmosphere.

Protocol 2: Thioether Protection as a Sulfonium Salt

Protecting the thioether as a sulfonium salt can be an effective strategy if the reaction conditions are compatible.

Protection-Deprotection Scheme:

Figure 2. A general scheme for the protection and deprotection of a thiane's sulfur atom.

Protection Procedure (Methylation):

  • Dissolve the thiane derivative (1 equivalent) in a suitable solvent such as acetone or dichloromethane.

  • Add methyl iodide (1.1 equivalents).

  • Stir the reaction at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete conversion to the sulfonium salt.

  • The sulfonium salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and isolated by filtration.

Deprotection Procedure:

  • Dissolve the protected product in a polar aprotic solvent like DMF.

  • Add a nucleophilic thiol such as thiophenol (2-3 equivalents) and a non-nucleophilic base like DBU (1.5 equivalents).

  • Stir at room temperature or with gentle heating until the deprotection is complete.

  • Perform an appropriate workup to isolate the deprotected product.

By implementing these strategies and following the troubleshooting guides, researchers can significantly reduce the incidence of unwanted sulfur oxidation in their experiments with thiane derivatives, leading to cleaner reactions and more reliable results.

References

Technical Support Center: Diastereoselectivity in 3-Aminothiane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-aminothianes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to diastereoselectivity in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing the 3-amino group in a thiane ring with stereocontrol?

A1: The most prevalent strategies for the diastereoselective synthesis of 3-aminothianes include:

  • Reduction of 3-oxothianes or their derivatives: This involves the reduction of a ketone or an imine at the 3-position. The choice of reducing agent and the steric environment around the carbonyl or imine group are critical for controlling the diastereoselectivity.

  • Conjugate addition to α,β-unsaturated thianes: This method, also known as a Michael addition, involves the addition of a nitrogen nucleophile to a thiane ring containing a double bond adjacent to an electron-withdrawing group. The use of chiral auxiliaries or catalysts can effectively control the stereochemical outcome.

  • Cyclization reactions: Intramolecular cyclization strategies, such as the thia-Prins or thionium-ene cyclization, can be employed to construct the thiane ring with the desired stereochemistry at the 3-position.

Q2: How can I determine the diastereomeric ratio (d.r.) of my 3-aminothiane product?

A2: The most common and reliable method for determining the diastereomeric ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy .[1][2]

  • ¹H NMR: In many cases, the signals of protons adjacent to the stereocenters will appear at different chemical shifts for each diastereomer. Careful integration of these distinct signals allows for the calculation of the diastereomeric ratio.

  • ¹³C NMR: Similar to ¹H NMR, key carbon signals may be resolved for each diastereomer.

  • 2D NMR Techniques: Techniques like NOESY can be used to determine the relative stereochemistry of the diastereomers by observing through-space correlations between protons.[2]

  • High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase can also be used to separate and quantify the diastereomers.

Q3: What is a chiral auxiliary and how can it help control diastereoselectivity?

A3: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. In 3-aminothiane synthesis, a chiral auxiliary can be attached to the nitrogen atom of the incoming amine or to the thiane precursor to control the facial selectivity of a reaction, such as a conjugate addition.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Reductive Amination of a 3-Oxothiane

Symptoms: You are obtaining a nearly 1:1 mixture of diastereomers, or the desired diastereomer is the minor product.

Possible Causes and Solutions:

  • Choice of Reducing Agent: The steric bulk and electronic properties of the reducing agent play a crucial role in the facial selectivity of the reduction.

  • Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, which can lead to higher diastereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.

Troubleshooting Workflow:

G start Poor Diastereoselectivity in Reductive Amination reducing_agent Evaluate Reducing Agent start->reducing_agent temperature Optimize Temperature reducing_agent->temperature If no improvement solvent Screen Solvents temperature->solvent If no improvement analysis Analyze Diastereomeric Ratio (NMR/HPLC) solvent->analysis analysis->reducing_agent Re-evaluate end Improved Diastereoselectivity analysis->end Successful

Caption: Troubleshooting workflow for poor diastereoselectivity in reductive amination.

Quantitative Data on Reduction of a Cyclic β-Enaminoketone (Model System):

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1NaBH₄Methanol060:40
2NaBH₄THF055:45
3L-Selectride®THF-7895:5
4Na(OAc)₃BHDichloromethane2570:30
5H₂, Pd/CEthanol2585:15

This table is illustrative and based on general principles of stereoselective reductions. Optimal conditions for specific 3-oxothiane derivatives may vary.

Problem 2: Low Diastereoselectivity in a Chiral Auxiliary-Mediated Conjugate Addition

Symptoms: The diastereomeric ratio is low despite using a chiral auxiliary.

Possible Causes and Solutions:

  • Lewis Acid: The choice and stoichiometry of the Lewis acid can significantly impact the chelation control and, consequently, the facial selectivity.

  • Auxiliary Choice: Not all chiral auxiliaries are equally effective for a given substrate. The steric and electronic properties of the auxiliary are critical.

  • Reaction Conditions: Temperature and solvent can affect the conformational equilibrium of the substrate-auxiliary complex.

Troubleshooting Workflow:

G start Low Diastereoselectivity in Conjugate Addition lewis_acid Screen Lewis Acids (e.g., TiCl₄, SnCl₄, ZnCl₂) start->lewis_acid auxiliary Evaluate Chiral Auxiliary lewis_acid->auxiliary If d.r. is still low conditions Optimize Reaction Conditions (Solvent, Temp.) auxiliary->conditions If necessary analysis Determine d.r. by NMR conditions->analysis analysis->lewis_acid Re-optimize end High Diastereoselectivity Achieved analysis->end Successful

Caption: Troubleshooting workflow for chiral auxiliary-mediated conjugate addition.

Effect of Lewis Acid on Diastereoselectivity (Illustrative Data):

EntryChiral AuxiliaryLewis Acid (equiv.)SolventTemperature (°C)Diastereomeric Ratio
1(S)-4-benzyl-2-oxazolidinoneTiCl₄ (1.1)Dichloromethane-78>95:5
2(S)-4-benzyl-2-oxazolidinoneSnCl₄ (1.1)Dichloromethane-7885:15
3(S)-4-benzyl-2-oxazolidinoneZnCl₂ (1.1)Dichloromethane-7870:30
4(R)-2-amino-2-phenylethanolTiCl₄ (1.1)Toluene-7890:10

This table provides representative data. The optimal Lewis acid and conditions will be substrate-dependent.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of a 3-(N-benzylamino)thian-4-one
  • Preparation of the Imine: To a solution of 3-(N-benzylamino)thian-4-one hydrochloride (1.0 eq) in anhydrous dichloromethane (0.2 M) is added triethylamine (2.2 eq). The mixture is stirred at room temperature for 30 minutes.

  • Reduction: The reaction mixture is cooled to -78 °C. L-Selectride® (1.5 eq, 1.0 M solution in THF) is added dropwise over 20 minutes.

  • Quenching: The reaction is stirred at -78 °C for 3 hours and then quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR analysis of the purified product.

Protocol 2: Chiral Auxiliary-Mediated Conjugate Addition of Benzylamine to a Dihydrothiopyranone
  • Substrate Preparation: To a solution of the chiral auxiliary, (S)-4-benzyl-2-oxazolidinone (1.0 eq), in anhydrous THF (0.5 M) at -78 °C is added n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. The solution is stirred for 15 minutes. 2-(Dihydro-2H-thiopyran-3(4H)-ylidene)acetyl chloride (1.1 eq) is then added, and the reaction is stirred for 1 hour at -78 °C.

  • Conjugate Addition: In a separate flask, a solution of benzylamine (1.2 eq) in anhydrous dichloromethane (0.1 M) is prepared. The solution from step 1 is added to the benzylamine solution at -78 °C.

  • Lewis Acid Mediation: Titanium tetrachloride (1.2 eq, 1.0 M solution in dichloromethane) is added dropwise, and the reaction is stirred at -78 °C for 6 hours.

  • Quenching and Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The mixture is filtered through celite, and the filtrate is extracted with dichloromethane. The organic layers are dried and concentrated.

  • Analysis: The crude product is analyzed by ¹H NMR to determine the diastereomeric ratio. The product can be further purified by chromatography.

Disclaimer: These protocols are intended as a general guide. Specific reaction conditions may need to be optimized for your particular substrate. Always perform a thorough literature search and risk assessment before conducting any new experiment.

References

stability issues of 4,4-Diethoxythian-3-amine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4,4-Diethoxythian-3-amine in various solvents. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Rapid Degradation of this compound in Aqueous Solutions

  • Question: I am observing rapid degradation of my this compound sample when dissolved in aqueous buffers. What could be the cause and how can I mitigate this?

  • Answer: this compound contains both a primary amine and a thioacetal functional group. While thioacetals are generally stable, the amine group can be susceptible to degradation, particularly in aqueous environments.

    • Potential Causes:

      • Oxidative Degradation: The presence of dissolved oxygen in aqueous solutions can lead to the oxidation of the amine group.[1] This process can be accelerated by the presence of metal ions.

      • Reaction with Carbon Dioxide: Amines can react with dissolved carbon dioxide to form carbamates, which can lead to further degradation pathways.[2][3]

      • pH Effects: While thioacetals are relatively stable in both acidic and basic conditions, extreme pH values can catalyze the hydrolysis of the thioacetal or promote side reactions of the amine group.[4]

    • Troubleshooting Steps:

      • Deoxygenate Solvents: Before dissolving your compound, sparge your aqueous buffer with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

      • Work Under Inert Atmosphere: If possible, conduct your experiments under an inert atmosphere to prevent re-exposure to oxygen.

      • Control pH: Ensure the pH of your buffer is within a neutral and stable range for your intended application. Avoid strongly acidic or basic conditions unless required by the experimental protocol.

      • Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize the time for potential degradation.

Issue 2: Inconsistent Results in Organic Solvents

  • Question: I am getting inconsistent results when using this compound in organic solvents like methanol or DMSO. What could be the source of this variability?

  • Answer: Inconsistency in results when using organic solvents can often be traced back to solvent quality and storage conditions.

    • Potential Causes:

      • Solvent Impurities: The presence of acidic or reactive impurities in the organic solvent can lead to the degradation of the amine or thioacetal.

      • Water Content: Many organic solvents are hygroscopic and can absorb water from the atmosphere. Water can contribute to the degradation of the compound.[5]

      • Light Exposure: Some compounds are sensitive to light, which can catalyze degradation.

    • Troubleshooting Steps:

      • Use High-Purity Solvents: Always use anhydrous, high-purity solvents from a reputable supplier.

      • Proper Solvent Handling: Use dry needles and syringes to handle anhydrous solvents and store them under an inert atmosphere.

      • Protect from Light: Store solutions of this compound in amber vials or protect them from light to prevent photochemical degradation.

      • Storage of Solutions: If solutions need to be stored, even for a short period, store them at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for neat this compound?

    • A1: The neat compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature as recommended by the supplier. Storing under an inert atmosphere (argon or nitrogen) is also advisable to prevent oxidation.

  • Q2: How can I monitor the stability of this compound in my solvent?

    • A2: The stability can be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

  • Q3: Are there any known incompatible solvents or reagents?

    • A3: Avoid strong oxidizing agents, strong acids, and reagents that are known to react with primary amines or thioacetals. For example, aldehydes and ketones can potentially react with the primary amine to form imines.

Data on Solvent Stability

Currently, there is limited publicly available quantitative data on the stability of this compound in various solvents. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following table can be used as a template to record stability data.

SolventTemperature (°C)Time (hours)% Remaining CompoundDegradation Products Observed (if any)
Water2524
PBS (pH 7.4)2524
Methanol2524
DMSO2524
Acetonitrile2524

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

    • Use high-purity, anhydrous solvents where applicable. For aqueous solutions, use freshly prepared buffers and consider deoxygenating them.

  • Incubation:

    • Aliquot the stock solution into several vials.

    • Incubate the vials at the desired temperature (e.g., room temperature, 37°C).

    • Protect the vials from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from the incubator.

    • Immediately analyze the sample by a suitable analytical method (e.g., HPLC, LC-MS) to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial concentration at time 0.

    • Plot the percentage of the remaining compound versus time to determine the stability profile.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimentation.

cluster_troubleshooting Troubleshooting Workflow start Instability Observed solvent_type Aqueous or Organic Solvent? start->solvent_type aqueous_issues Aqueous Issues: - Oxidation - Reaction with CO2 - pH Effects solvent_type->aqueous_issues Aqueous organic_issues Organic Issues: - Solvent Impurities - Water Content - Light Exposure solvent_type->organic_issues Organic aqueous_solutions Solutions: - Deoxygenate Solvent - Inert Atmosphere - Control pH - Use Fresh Solutions aqueous_issues->aqueous_solutions organic_solutions Solutions: - High-Purity Solvents - Anhydrous Conditions - Protect from Light - Low-Temperature Storage organic_issues->organic_solutions

Caption: Troubleshooting workflow for stability issues.

cluster_workflow Experimental Workflow for Stability Assessment prep_solution Prepare Stock Solution (Known Concentration) aliquot Aliquot into Vials prep_solution->aliquot incubate Incubate at Desired Temperature (Protect from Light) aliquot->incubate time_points Analyze at Time Points (t=0, 1, 2, 4, 8, 24h) incubate->time_points analysis Analytical Method (HPLC, LC-MS) time_points->analysis data_analysis Data Analysis: - Calculate % Remaining - Plot Stability Profile analysis->data_analysis

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Synthesis and Purification of 4,4-Diethoxythian-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4-Diethoxythian-3-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common and logical approach to the synthesis of this compound would involve a multi-step process starting from a suitable precursor. A plausible route is the reductive amination of 4,4-diethoxythian-3-one. This involves the reaction of the ketone with an amine source (like ammonia or a protected amine equivalent) to form an intermediate imine, which is then reduced to the desired primary amine.

Q2: What are the most common impurities I should expect in my crude reaction mixture?

The impurities in your reaction will largely depend on the specific synthetic route and reaction conditions. However, based on the plausible route of reductive amination, you can anticipate the following:

  • Unreacted Starting Materials: 4,4-diethoxythian-3-one.

  • Intermediates: The corresponding imine of 4,4-diethoxythian-3-one.

  • Side-Products:

    • The corresponding alcohol (4,4-diethoxythian-3-ol) from the reduction of the starting ketone.

    • Products resulting from the hydrolysis of the diethyl acetal, particularly if acidic conditions are not carefully controlled.

    • Over-alkylation products if a primary amine is used as the nitrogen source, leading to secondary amines.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal pH: Reductive amination is often pH-sensitive. The formation of the imine is typically favored under mildly acidic conditions, while the reduction step can be influenced by pH as well.

  • Reagent degradation: The reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) may have degraded due to improper storage or handling.

  • Product instability: The target compound or intermediates might be unstable under the reaction conditions, leading to degradation. Thioacetals can be sensitive to certain reagents and conditions.

Q4: How can I effectively purify crude this compound?

A multi-step purification strategy is often necessary. A general approach would be:

  • Aqueous Workup: An initial acid-base extraction can be highly effective. The basic amine product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is extracted back into an organic solvent.

  • Chromatography: Column chromatography on silica gel is a standard method for separating the desired amine from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier like triethylamine to prevent streaking of the amine on the silica, is recommended.

  • Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity. If it is a sufficiently stable liquid, distillation under reduced pressure may be an option.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Presence of starting ketone in the final product Incomplete imine formation or reduction.- Optimize the pH for imine formation (typically weakly acidic).- Use a fresh, active reducing agent.- Increase the stoichiometry of the amine source and/or reducing agent.
Significant amount of the corresponding alcohol byproduct The reducing agent is reducing the ketone faster than the imine.- Use a reducing agent that is more selective for imines over ketones, such as sodium cyanoborohydride (NaBH3CN) at the appropriate pH.[1]
Product degradation during purification The thioacetal or amine functionality is sensitive to the purification conditions.- For chromatography, add a small amount of base (e.g., 0.1-1% triethylamine) to the eluent to prevent degradation on acidic silica gel.- Avoid prolonged exposure to strong acids or oxidants.
Multiple unexpected spots on TLC analysis Possible side reactions, such as hydrolysis of the acetal or oligomerization.- Ensure anhydrous conditions if water-sensitive reagents are used.- Carefully control the reaction temperature to minimize side reactions.- Analyze the side products by techniques like LC-MS to identify their structures and adjust the reaction conditions accordingly.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of 4,4-Diethoxythian-3-one

  • Dissolve 4,4-diethoxythian-3-one in a suitable solvent (e.g., methanol, dichloromethane).

  • Add the amine source (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Adjust the pH to be weakly acidic (around 5-6) using a mild acid like acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Add the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) portion-wise, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or a dilute acid.

  • Proceed with an aqueous workup and purification.

Protocol 2: Purification via Acid-Base Extraction

  • Dilute the crude reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and basify it by the slow addition of a base (e.g., 2M NaOH) until the pH is >10.

  • Extract the basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude amine.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification s1 Dissolve Ketone s2 Add Amine Source s1->s2 s3 pH Adjustment s2->s3 s4 Imine Formation s3->s4 s5 Reduction s4->s5 s6 Quench Reaction s5->s6 p1 Acid-Base Extraction s6->p1 Crude Product p2 Column Chromatography p1->p2 p3 Final Product p2->p3

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Reaction Incomplete? start->check_reaction incomplete Yes check_reaction->incomplete complete No check_reaction->complete check_impurities Identify Impurities (TLC, LC-MS) impurity_ketone Starting Ketone check_impurities->impurity_ketone impurity_alcohol Alcohol Byproduct check_impurities->impurity_alcohol impurity_other Other check_impurities->impurity_other action1 Extend Reaction Time/ Increase Temperature incomplete->action1 action2 Check Reagent Activity incomplete->action2 complete->check_impurities action_ketone action_ketone impurity_ketone->action_ketone Optimize pH/ Increase Reagents action_alcohol action_alcohol impurity_alcohol->action_alcohol Use Selective Reducing Agent action_other action_other impurity_other->action_other Modify Conditions/ Purification Strategy

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

managing over-alkylation in reductive amination of thianes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with over-alkylation during the reductive amination of thianes, a critical reaction in the synthesis of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of reductive amination of thianes and why does it occur?

A: Over-alkylation, also known as dialkylation, is a common side reaction in the reductive amination of thianes, particularly when using a primary amine and a ketone like thian-4-one. It occurs when the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further with another molecule of the thiane ketone. This leads to the formation of an undesired tertiary amine, complicating purification and reducing the yield of the target compound.[1][2]

Q2: I am observing a significant amount of a tertiary amine byproduct. How can I minimize this?

A: To minimize the formation of tertiary amine byproducts, several strategies can be employed:

  • Adopt a Stepwise Procedure: Instead of a one-pot reaction, first, facilitate the formation of the imine intermediate, and then introduce the reducing agent. This can significantly reduce the chances of the secondary amine reacting further.[3]

  • Select a Milder Reducing Agent: Use a reducing agent that selectively reduces the iminium ion in the presence of the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a highly effective reagent for this purpose.[3][4] Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic.[1][4]

  • Control Stoichiometry: Carefully control the molar ratio of the primary amine to the thiane ketone. Using a slight excess of the amine can help, but large excesses should be avoided.

  • Optimize pH: Imine formation is most efficient under slightly acidic conditions (pH 4-6). The use of a mild acid catalyst, such as acetic acid, is recommended.[4]

Q3: What are the recommended reaction conditions for the reductive amination of thian-4-one with a primary amine?

A: For the reductive amination of thian-4-one, a stepwise procedure is often preferred to control over-alkylation. Below is a general protocol.

Experimental Protocol: Stepwise Reductive Amination of Thian-4-one

  • Imine Formation:

    • In a round-bottom flask, dissolve thian-4-one (1 equivalent) and the primary amine (1-1.2 equivalents) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).[3]

    • Add a dehydrating agent, such as 4Å molecular sieves or anhydrous sodium sulfate, to drive the equilibrium towards imine formation.[5]

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the thian-4-one is consumed.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.[3][6]

    • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the imine is fully reduced.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Q4: Can I perform a one-pot reductive amination of thian-4-one, and what are the considerations?

A: A one-pot procedure is possible and often more convenient. However, the choice of reducing agent is critical to avoid over-alkylation. Sodium triacetoxyborohydride (STAB) is the preferred reagent for this approach.[3][4]

Experimental Protocol: One-Pot Reductive Amination of Thian-4-one using STAB

  • To a stirred solution of thian-4-one (1 equivalent) and the primary amine (1.2 equivalents) in 1,2-dichloroethane (DCE) or dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature.[3]

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1 equivalent) to liberate the free amine.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaTypical Solvent(s)Key AdvantagesConsiderations
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive, readily available.[6][7]Can reduce aldehydes and ketones; best for stepwise procedures.[1]
Sodium CyanoborohydrideNaBH₃CNMeOH, THFSelective for iminium ions over ketones at neutral pH.[4]Highly toxic; generates cyanide waste.[4]
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃DCE, DCM, THFHighly selective for iminium ions, mild, non-toxic byproducts.[3][4][5]Moisture sensitive.

Visualizations

Reaction Pathway and Side Reaction

The following diagram illustrates the desired reaction pathway to the secondary amine and the competing over-alkylation side reaction leading to a tertiary amine.

G Thiane Thian-4-one Imine Imine Intermediate Thiane->Imine + R-NH2 - H2O Amine Primary Amine (R-NH2) Amine->Imine SecAmine Desired Secondary Amine Imine->SecAmine TertAmine Undesired Tertiary Amine SecAmine->TertAmine + Thian-4-one + Reducing Agent ReducingAgent Reducing Agent ReducingAgent->Imine

Caption: Reaction scheme showing the formation of the desired secondary amine and the over-alkylation byproduct.

Troubleshooting Workflow for Over-alkylation

This workflow provides a logical sequence of steps to troubleshoot and mitigate over-alkylation issues.

G Start High Over-alkylation Observed CheckProcedure Are you using a one-pot procedure? Start->CheckProcedure SwitchToStepwise Switch to a stepwise procedure: 1. Form imine first 2. Then add reducing agent CheckProcedure->SwitchToStepwise Yes CheckReagent What is your reducing agent? CheckProcedure->CheckReagent No Success Over-alkylation Minimized SwitchToStepwise->Success UseSTAB Switch to a milder reagent like Sodium Triacetoxyborohydride (STAB) CheckReagent->UseSTAB NaBH4 CheckStoichiometry Check Stoichiometry and pH CheckReagent->CheckStoichiometry STAB or NaBH3CN UseSTAB->Success OptimizeConditions - Use 1-1.2 eq. of amine - Add mild acid (e.g., AcOH) - Monitor reaction closely CheckStoichiometry->OptimizeConditions OptimizeConditions->Success

Caption: A decision tree for troubleshooting over-alkylation in reductive amination.

References

Technical Support Center: Isolation of Polar Amino Thiane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the workup and isolation of polar amino thiane compounds. The guidance provided is based on established principles for the purification of polar molecules, sulfur-containing amino acids, and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating polar amino thiane compounds?

The primary challenges in isolating polar amino thiane compounds stem from their high polarity. This can lead to issues such as:

  • Poor retention on reversed-phase chromatography columns: Highly polar compounds have a low affinity for the hydrophobic stationary phase, leading to early elution and poor separation.[1]

  • Co-elution with other polar molecules: Extracts from biological or synthetic samples often contain numerous polar molecules, making selective isolation difficult.

  • Strong binding to polar stationary phases: While polar stationary phases can retain these compounds, elution can be challenging, potentially leading to low recovery.[2]

  • Instability: Certain amino acids and related compounds can be unstable under harsh conditions like acid hydrolysis, which is sometimes used in sample preparation.

Q2: Which chromatographic techniques are most suitable for isolating polar amino thiane compounds?

Ion-exchange chromatography (IEC) and reversed-phase high-performance liquid chromatography (RP-HPLC) with appropriate modifications are the most common techniques.

  • Ion-Exchange Chromatography (IEC): This is a primary and widely used technique for separating charged molecules like amino acids.[3] Separation is based on the net charge of the molecule, which can be manipulated by adjusting the pH of the mobile phase.[3][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging due to the high polarity, RP-HPLC can be effective with the use of derivatization agents or specialized polar-embedded columns. Derivatization alters the compound to make it less polar and more easily retained.[5][6]

Q3: What is derivatization and why is it used for amino acid analysis?

Derivatization is the process of chemically modifying a compound to enhance its analytical properties. For polar amino compounds, derivatization is used to:

  • Increase retention in RP-HPLC: By adding a non-polar group, the overall polarity of the molecule is reduced.

  • Improve detection: Many derivatizing agents add a chromophore or fluorophore to the molecule, making it detectable by UV-Vis or fluorescence detectors.[6][7]

  • Increase volatility for gas chromatography (GC): Derivatization can make non-volatile amino acids suitable for GC analysis.

Common derivatizing reagents include o-phthalaldehyde (OPA), phenylisothiocyanate (PITC), and 9-fluorenylmethyl chloroformate (FMOC).[8][9]

Q4: How can I improve the recovery of my polar amino thiane compound during workup?

To improve recovery, consider the following:

  • Optimize pH: For ion-exchange chromatography, ensure the pH of your buffers is at least 0.5 pH units away from the isoelectric point (pI) of your target compound to ensure proper binding.[10]

  • Minimize sample handling steps: Each transfer and processing step can lead to sample loss.

  • Choose appropriate solvents for extraction: For hydrophilic amino acids, a mixture like 0.1% formic acid in methanol/water (80:20, v/v) can be effective.

  • Protect sensitive groups: Sulfur-containing amino acids can be prone to oxidation. Protecting these groups chemically prior to purification can improve recovery.

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC (Tailing or Fronting)
Potential Cause Solution
Column Overload Decrease the amount of sample loaded onto the column.
Secondary Interactions Add a competing agent to the mobile phase (e.g., a small amount of a stronger solvent or a salt). Check for and remove any metal contaminants.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Issue 2: Low or No Recovery of the Target Compound
Potential Cause Solution
Compound Not Binding to the Column (IEC) Ensure the pH of the sample and loading buffer is appropriate to charge your compound and facilitate binding to the ion-exchanger. The ionic strength of the sample should be low.[10]
Compound Irreversibly Bound to the Column Use a steeper elution gradient (higher salt concentration or a significant pH shift). In some cases, adding a small percentage of an organic solvent might help.
Compound Degradation Check the pH and temperature stability of your compound. Avoid harsh chemicals if your compound is labile.
Precipitation on the Column If the sample precipitates when mixed with the equilibration buffer, adding 1-2% glycerol or urea might help.[1]
Issue 3: Co-elution of the Target Compound with Impurities
Potential Cause Solution
Insufficient Resolution Optimize the elution gradient. A shallower gradient can improve the separation of closely eluting compounds.[2]
Similar Polarity of Compounds Consider a different chromatographic mode (e.g., if using RP-HPLC, try IEC or HILIC).
Derivatization of Impurities If using pre-column derivatization, be aware that other primary or secondary amines in the sample will also be derivatized. A sample cleanup step before derivatization may be necessary.

Experimental Protocols

Protocol 1: General Sample Preparation for Polar Amino Thiane Compounds

This protocol outlines a general procedure for preparing a sample for chromatographic analysis.

  • Homogenization: If the sample is a solid (e.g., tissue, plant material), homogenize it in a suitable buffer.

  • Protein Precipitation: For biological samples, remove proteins as they can interfere with the analysis. A common method is acid precipitation using trichloroacetic acid (TCA) or perchloric acid (PCA), followed by centrifugation.

  • Lipid Removal: For samples with high lipid content, a solvent extraction (e.g., with a chloroform/methanol mixture) can be performed.

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18 for desalting or ion-exchange for capturing charged molecules) to clean up the sample and remove interfering substances.

  • Derivatization (if required): If pre-column derivatization is necessary for your analytical method, perform it after the sample cleanup steps.

  • Final Preparation: Reconstitute the final sample in the initial mobile phase of your chromatographic system.

Protocol 2: Isolation of a Positively Charged Amino Thiane Compound using Cation-Exchange Chromatography

This protocol provides a methodology for isolating a basic amino thiane compound.

  • Column Selection: Choose a strong or weak cation-exchange column based on the pKa of your compound and the desired pH range.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): Prepare a low ionic strength buffer at a pH at least 0.5-1 unit below the pI of the target compound. This ensures the compound is positively charged and will bind to the negatively charged column.

    • Elution Buffer (Buffer B): Prepare a high ionic strength buffer (e.g., Buffer A + 1 M NaCl) or a buffer with a higher pH to elute the bound compound.

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Washing: Wash the column with several column volumes of Binding Buffer to remove unbound impurities.

  • Elution: Elute the bound compounds using a linear gradient from 0% to 100% Elution Buffer.

  • Fraction Collection: Collect fractions and analyze them for the presence of the target compound.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Polar Amino Acid Analysis

Parameter Ion-Exchange Chromatography Reversed-Phase HPLC (with OPA Derivatization)
Stationary Phase Strong Cation-ExchangerC18
Mobile Phase A Low ionic strength buffer (e.g., 20 mM Citrate, pH 3.0)Sodium Acetate Buffer
Mobile Phase B High ionic strength buffer (e.g., 20 mM Citrate, 1 M NaCl, pH 3.0)Acetonitrile/Water
Detection Post-column derivatization with Ninhydrin (570 nm)Fluorescence (Ex: 340 nm, Em: 450 nm)
Typical Retention Time Dependent on pKa and chargeDependent on hydrophobicity of derivative
Resolution Excellent for charged speciesGood for derivatized compounds

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification start Crude Sample homogenize Homogenization start->homogenize deproteinize Deproteinization homogenize->deproteinize cleanup Solid-Phase Extraction (SPE) deproteinize->cleanup derivatize Derivatization (Optional) cleanup->derivatize final_sample Prepared Sample derivatize->final_sample load Sample Injection final_sample->load hplc HPLC System separate Chromatographic Separation detect Detection collect Fraction Collection load->separate separate->detect detect->collect

Caption: General workflow for the preparation and purification of polar amino thiane compounds.

iec_troubleshooting problem Problem: Low Recovery in IEC cause1 Cause 1: Incorrect Buffer pH problem->cause1 cause2 Cause 2: High Sample Ionic Strength problem->cause2 cause3 Cause 3: Compound Irreversibly Bound problem->cause3 solution1 Solution: Adjust buffer pH to be 0.5-1 unit from pI cause1->solution1 solution2 Solution: Dilute sample or perform sample desalting (SPE) cause2->solution2 solution3 Solution: Use a steeper salt gradient or a pH gradient for elution cause3->solution3

Caption: Troubleshooting logic for low recovery in ion-exchange chromatography.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Novel Small Molecules: A Case Study Approach for 4,4-Diethoxythian-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative overview of analytical techniques for the structural validation of newly synthesized small molecules, using the hypothetical compound 4,4-Diethoxythian-3-amine as a case study. We will explore the definitive method of single-crystal X-ray crystallography and compare it with complementary spectroscopic techniques, offering insights into their respective strengths and limitations.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise atomic arrangement within a crystalline solid.[1][2] It provides unequivocal evidence of a molecule's connectivity, stereochemistry, and conformation. For a novel compound like this compound, a successful crystallographic analysis would yield a three-dimensional model of the molecule, confirming the positions of all atoms and the bonding relationships between them.

Key Information Obtained from X-ray Crystallography:

  • Molecular Connectivity: Unambiguous confirmation of the atomic connections, verifying the core thiane ring structure and the positions of the diethoxy and amine substituents.

  • Stereochemistry: Determination of the relative and absolute stereochemistry of chiral centers.

  • Conformation: Precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state.

  • Intermolecular Interactions: Insight into how molecules pack in the crystal lattice, revealing hydrogen bonding and other non-covalent interactions.

Complementary Spectroscopic Techniques

While X-ray crystallography is definitive, obtaining suitable crystals can be challenging.[3] Therefore, a combination of spectroscopic methods is typically employed for initial characterization and to provide corroborating evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • ¹H NMR: Reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the thiane ring, the ethoxy groups, and the amine group.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[4] The chemical shifts of the carbon signals can help to identify the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

  • High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula of a compound with high accuracy by providing a very precise molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H bonds of the amine and the C-O bonds of the ethoxy groups.

Comparison of Analytical Techniques

The following table summarizes the key aspects of each analytical technique for the structural validation of a small molecule like this compound.

Technique Sample Requirement Information Obtained Limitations
Single-Crystal X-ray Crystallography High-quality single crystal (typically 0.1-0.5 mm)3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingCrystal growth can be difficult and time-consuming; provides solid-state structure which may differ from solution conformation.[3]
¹H NMR Spectroscopy 1-5 mg of soluble sampleNumber of proton environments, chemical shifts, spin-spin coupling (connectivity)Can have overlapping signals in complex molecules; provides information about the structure in solution.
¹³C NMR Spectroscopy 5-20 mg of soluble sampleNumber and type of carbon environments (e.g., sp³, sp², C=O)Less sensitive than ¹H NMR; quaternary carbons can be weak.[4]
High-Resolution Mass Spectrometry (HRMS) < 1 mg of samplePrecise molecular weight and elemental formulaDoes not provide information on connectivity or stereochemistry; fragmentation patterns can be complex to interpret.
Infrared (IR) Spectroscopy < 1 mg of sample (solid or liquid)Presence of functional groupsProvides limited information on the overall molecular skeleton; spectra can be complex.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: A suitable single crystal of this compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A well-formed crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[2] Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.[2]

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing and Analysis: The raw data are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, integration, and coupling constants are analyzed to elucidate the structure.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap).

  • Data Analysis: The precise mass of the molecular ion is used to determine the elemental composition.

Visualizing the Workflow and Comparisons

structure_validation_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_validation Definitive Validation cluster_conclusion Conclusion synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr Preliminary Structure ms HRMS purification->ms Preliminary Structure ir IR Spectroscopy purification->ir Preliminary Structure xray Single-Crystal X-ray Crystallography nmr->xray Hypothesized Structure ms->xray Hypothesized Structure ir->xray Hypothesized Structure structure_confirmed Structure Confirmed xray->structure_confirmed Unambiguous Structure

Caption: Workflow for the structural validation of a novel compound.

technique_comparison cluster_techniques Analytical Techniques cluster_information Information Provided xray X-ray Crystallography structure_3d 3D Structure & Stereochemistry xray->structure_3d nmr NMR Spectroscopy connectivity Connectivity & Environment nmr->connectivity ms Mass Spectrometry formula Molecular Formula ms->formula ir IR Spectroscopy functional_groups Functional Groups ir->functional_groups

Caption: Comparison of information from analytical techniques.

References

Comparative Reactivity Analysis of 4,4-Diethoxythian-3-amine and Other Cyclic Amines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative reactivity of a novel thiane derivative in comparison to commonly used cyclic amines.

Executive Summary

This guide provides a comparative analysis of the predicted reactivity of the novel compound 4,4-Diethoxythian-3-amine against well-established cyclic amines: piperidine, morpholine, and pyrrolidine. Due to the absence of published experimental data for this compound, its reactivity has been predicted based on established principles of organic chemistry, focusing on steric and electronic effects. This theoretical assessment is juxtaposed with experimental data for piperidine, morpholine, and pyrrolidine in key organic reactions, namely acylation, alkylation, and Michael addition. The basicity of these amines, a fundamental predictor of their nucleophilicity, is also compared using their experimental pKa values. This guide aims to provide a foundational understanding for researchers interested in the potential applications of substituted thiane amine derivatives in drug discovery and organic synthesis.

Disclaimer: The compound "this compound" is not found in current chemical literature or databases. Therefore, for the purpose of this guide, we have assumed the intended structure to be 4,4-Diethoxythiane-3-amine . All predictions regarding its reactivity are based on this assumed structure and have not been experimentally verified.

Comparative Basicity of Cyclic Amines

The basicity of an amine, quantified by the pKa of its conjugate acid, is a crucial indicator of its nucleophilicity and overall reactivity. A higher pKa value corresponds to a stronger base and generally a more potent nucleophile.

CompoundStructurepKa of Conjugate Acid
4,4-Diethoxythiane-3-amine (Predicted) Predicted to be lower than piperidine
Piperidine 11.12 - 11.22[1][2][3]
Pyrrolidine 11.27 - 11.31[4][5]
Morpholine 8.33 - 8.49[6][7][8][9]

Analysis of Predicted Basicity for 4,4-Diethoxythiane-3-amine:

The basicity of the hypothetical 4,4-Diethoxythiane-3-amine is expected to be lower than that of piperidine. This prediction is based on the following factors:

  • Inductive Effect of the Sulfur Atom: The sulfur atom in the thiane ring is more electronegative than a carbon atom, leading to an electron-withdrawing inductive effect. This effect will decrease the electron density on the nitrogen atom, making its lone pair less available for protonation and thus reducing its basicity.

  • Inductive Effect of the Ethoxy Groups: The oxygen atoms in the two ethoxy groups at the 4-position are also electronegative and will exert an electron-withdrawing inductive effect, further decreasing the electron density on the nitrogen at the 3-position.

Comparative Reactivity in Acylation Reactions

Acylation is a fundamental reaction for amines, forming amides. The rate of acylation is highly dependent on the nucleophilicity and steric accessibility of the amine.

CompoundRelative Reactivity in Acylation (Predicted/Observed)
4,4-Diethoxythiane-3-amine (Predicted) Low
Piperidine High
Pyrrolidine Very High
Morpholine Moderate

Predicted Acylation Reactivity of 4,4-Diethoxythiane-3-amine:

The reactivity of 4,4-Diethoxythiane-3-amine in acylation reactions is predicted to be significantly lower than that of piperidine and pyrrolidine. This is due to a combination of steric and electronic factors:

  • Steric Hindrance: The two bulky ethoxy groups at the 4-position will sterically hinder the approach of an acylating agent to the adjacent amino group at the 3-position. This steric clash will raise the activation energy of the reaction, slowing it down considerably.

  • Reduced Nucleophilicity: As discussed in the basicity comparison, the electron-withdrawing effects of the sulfur and oxygen atoms will decrease the nucleophilicity of the nitrogen atom, making it a less effective nucleophile for attacking the electrophilic carbonyl carbon of the acylating agent.

Experimental Observations for Other Cyclic Amines:

Kinetic studies on the acylation of cyclic amines generally show that pyrrolidine is more reactive than piperidine, which is in turn more reactive than morpholine. The higher reactivity of pyrrolidine is often attributed to its more accessible lone pair due to the ring geometry. Morpholine's lower reactivity is a result of the electron-withdrawing effect of the ring oxygen atom, which reduces the nucleophilicity of the nitrogen.

Comparative Reactivity in Alkylation Reactions

Alkylation of amines involves the formation of a new carbon-nitrogen bond and is another key reaction influenced by nucleophilicity and sterics.

CompoundRelative Reactivity in Alkylation (Predicted/Observed)
4,4-Diethoxythiane-3-amine (Predicted) Very Low
Piperidine High
Pyrrolidine Very High
Morpholine Moderate

Predicted Alkylation Reactivity of 4,4-Diethoxythiane-3-amine:

Similar to acylation, the alkylation of 4,4-Diethoxythiane-3-amine is predicted to be very slow. The significant steric bulk of the diethoxy groups will severely impede the approach of an alkyl halide or other alkylating agent to the nitrogen atom, making the SN2 reaction highly unfavorable. The reduced nucleophilicity of the amine will further decrease the reaction rate.

Experimental Observations for Other Cyclic Amines:

Experimental data on the N-alkylation of cyclic amines confirms the general reactivity trend of pyrrolidine > piperidine > morpholine. For instance, kinetic studies of the reaction with various alkylating agents have demonstrated these relative reactivities.

Comparative Reactivity in Michael Additions

The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is a widely used carbon-nitrogen bond-forming reaction. The rate of this reaction is also governed by the amine's nucleophilicity.

CompoundRelative Reactivity in Michael Addition (Predicted/Observed)
4,4-Diethoxythiane-3-amine (Predicted) Low
Piperidine High
Pyrrolidine Very High
Morpholine Moderate

Predicted Michael Addition Reactivity of 4,4-Diethoxythiane-3-amine:

The reactivity of 4,4-Diethoxythiane-3-amine in Michael additions is expected to be low. While the steric hindrance from the diethoxy groups might be slightly less of a factor compared to direct attack on a carbonyl or alkyl halide, the reduced nucleophilicity of the nitrogen will still be a significant impediment to the reaction.

Experimental Observations for Other Cyclic Amines:

Kinetic studies of the aza-Michael addition have shown that piperidine and pyrrolidine are highly effective nucleophiles for this transformation. Morpholine, being less nucleophilic, generally reacts more slowly.

Experimental Protocols

General Protocol for Determining Amine Basicity (pKa)

The pKa of an amine's conjugate acid is typically determined by potentiometric titration.

  • Preparation of Amine Solution: A precise concentration of the amine (e.g., 0.01 M) is prepared in deionized water.

  • Titration Setup: The amine solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the acid.

  • Data Analysis: A titration curve (pH vs. volume of acid added) is plotted. The pKa is determined as the pH at the half-equivalence point.

General Protocol for Kinetic Analysis of Amine Acylation

The rate of acylation can be monitored using techniques like NMR spectroscopy or chromatography.

  • Reaction Setup: Equimolar amounts of the amine and the acylating agent (e.g., acetic anhydride) are dissolved in a suitable aprotic solvent (e.g., acetonitrile) in a thermostatted reaction vessel.

  • Reaction Initiation: The reaction is initiated by mixing the reactants.

  • Monitoring: At specific time intervals, aliquots are withdrawn from the reaction mixture and quenched (e.g., by adding a large excess of a protic solvent).

  • Analysis: The concentration of the remaining amine or the formed amide in the quenched aliquots is determined by a suitable analytical method (e.g., HPLC or GC-MS).

  • Rate Constant Calculation: The rate constant is calculated by plotting the concentration of the reactant or product against time and fitting the data to the appropriate rate law.

General Protocol for Kinetic Analysis of Amine Alkylation

The kinetics of alkylation can be followed similarly to acylation.

  • Reaction Setup: The amine and the alkylating agent (e.g., methyl iodide) are dissolved in a suitable solvent in a thermostatted reaction vessel. The concentration of the amine is typically in excess to ensure pseudo-first-order conditions with respect to the alkylating agent.

  • Reaction Initiation and Monitoring: The reaction is initiated, and aliquots are taken and quenched at regular intervals.

  • Analysis: The disappearance of the alkylating agent or the formation of the alkylated amine is monitored by an appropriate analytical technique.

  • Rate Constant Calculation: The pseudo-first-order rate constant is determined from the slope of the plot of the natural logarithm of the alkylating agent concentration versus time.

Visualizations

Acylation_Pathway Amine Cyclic Amine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->TetrahedralIntermediate Amide Amide Product TetrahedralIntermediate->Amide Collapse Byproduct Byproduct (e.g., HCl) TetrahedralIntermediate->Byproduct

Caption: Generalized pathway for the acylation of a cyclic amine.

Reactivity_Comparison cluster_reactivity Relative Reactivity Pyrrolidine Pyrrolidine (Very High) Piperidine Piperidine (High) Morpholine Morpholine (Moderate) ThianeAmine 4,4-Diethoxythiane-3-amine (Predicted Low)

Caption: Predicted and observed relative reactivity of cyclic amines.

Conclusion

This comparative guide provides a framework for understanding the reactivity of 4,4-Diethoxythiane-3-amine in the context of other common cyclic amines. Based on theoretical predictions, the presence of two ethoxy groups at the 4-position and a sulfur atom in the thiane ring is expected to significantly decrease the basicity and nucleophilicity of the amine at the 3-position due to steric hindrance and electron-withdrawing inductive effects. Consequently, its reactivity in common nucleophilic reactions such as acylation, alkylation, and Michael addition is predicted to be substantially lower than that of piperidine and pyrrolidine, and likely lower than morpholine.

For drug development professionals and synthetic chemists, this implies that while 4,4-Diethoxythiane-3-amine may offer unique structural features, its derivatization through standard amine chemistry could prove challenging and require more forcing reaction conditions. The presented experimental protocols for piperidine, pyrrolidine, and morpholine can serve as a baseline for developing and evaluating synthetic routes for this and other novel substituted heterocyclic amines. Experimental validation of the predicted reactivity of 4,4-Diethoxythiane-3-amine is essential for its potential application in medicinal chemistry and materials science.

References

Thiane vs. Oxane Derivatives: A Comparative Analysis of Biological Activity in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold is a critical decision that can profoundly impact the pharmacological profile of a drug candidate. Among the myriad of available options, six-membered saturated heterocycles containing either a sulfur (thiane) or an oxygen (oxane) atom are frequently employed. This guide provides an objective comparison of the biological activity of thiane versus oxane derivatives, with a focus on anticancer applications, supported by experimental data from a direct comparative study.

The principle of bioisosterism, where one atom or functional group is replaced by another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. The substitution of an oxygen atom with a sulfur atom, or vice versa, is a classic example of isosteric replacement that can modulate a compound's potency, selectivity, pharmacokinetics, and toxicity. While structurally similar, the differences in electronegativity, bond angles, and lipophilicity between sulfur and oxygen can lead to significant variations in biological activity.

Quantitative Comparison of Anticancer Activity

A key study directly compared the anticancer activity of the flexible heteroarotinoid SHetA2, a thiochroman (thiane derivative), with its exact oxygen analog (a chroman or oxane derivative) against the A2780 human ovarian cancer cell line. The results, summarized in the table below, provide a quantitative basis for comparing the biological effects of this specific thiane and oxane pair.

CompoundHeterocyclic CoreLinkerRing B SubstituentIC50 (µM)Efficacy (%)
SHetA2 Thiochroman (Thiane)ThioureaNO2384
Analog 2a Chroman (Oxane)ThioureaNO2Significantly lower than SHetA2Comparable to SHetA2
Analog 3c Chroman (Oxane)UreaCNLower than SHetA2Greater than SHetA2
Analog 3d Chroman (Oxane)UreaCF3Lower than SHetA2Greater than SHetA2
Analog 3f Chroman (Oxane)UreaOCF3Lower than SHetA2Greater than SHetA2

Table 1: Comparative anticancer activity of SHetA2 (thiane derivative) and its chroman (oxane) analogs against the A2780 human ovarian cancer cell line.[1]

The data reveals that the oxygen analog of SHetA2 (Analog 2a) exhibited a significantly lower IC50 value, indicating higher potency, while maintaining comparable efficacy.[1] Furthermore, several urea-linked chroman analogs (3c, 3d, and 3f) demonstrated both greater efficacy and lower IC50 values than the parent thiane compound, SHetA2.[1] This suggests that in this particular molecular scaffold, the oxane ring, especially when combined with a urea linker, can lead to improved anticancer activity.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative study.

Cell Culture and Proliferation Assay

The human ovarian cancer cell line A2780 was used to evaluate the antiproliferative activity of the compounds. The cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

For the proliferation assay, cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours of incubation, the cells were treated with various concentrations of the test compounds. The compounds were dissolved in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to the final concentrations. The final DMSO concentration in the wells was kept below 0.5%.

After 72 hours of treatment, cell viability was determined using the Sulforhodamine B (SRB) assay. The cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution. The protein-bound dye was then solubilized with 10 mM Tris base solution, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general concept of bioisosteric replacement and the experimental workflow for evaluating the anticancer activity of the thiane and oxane derivatives.

Bioisosteric_Replacement cluster_0 Lead Compound cluster_1 Bioisosteric Analog Lead Thiane Derivative (e.g., SHetA2) Analog Oxane Derivative (e.g., Chroman Analog) Lead->Analog S/O Bioisosteric Replacement Evaluation Comparative Biological Activity Analog->Evaluation Biological Screening

Caption: Bioisosteric replacement of sulfur with oxygen.

Experimental_Workflow A Compound Synthesis (Thiane & Oxane Derivatives) C Compound Treatment (Varying Concentrations) A->C B Cell Line Culture (A2780 Ovarian Cancer Cells) B->C D Incubation (72 hours) C->D E SRB Assay (Cell Viability Measurement) D->E F Data Analysis (IC50 & Efficacy Calculation) E->F G Comparative Evaluation F->G

Caption: Workflow for anticancer activity screening.

References

Lack of Publicly Available Data on Computational Modeling of 4,4-Diethoxythian-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed no specific studies on the computational modeling of receptor binding for 4,4-Diethoxythian-3-amine derivatives. Therefore, a direct comparison guide with experimental data for this particular class of compounds cannot be provided at this time.

While the field of computational drug discovery is active, with numerous studies on various heterocyclic amines and sulfur-containing compounds, this specific chemical scaffold does not appear to have been the subject of published research in this context. General methodologies for such studies, however, are well-established.

This guide will, therefore, provide a general overview of the principles and a template for the computational analysis of receptor binding for a novel chemical series, which can be applied to compounds like this compound derivatives should data become available.

General Methodologies for Computational Receptor Binding Analysis

Computational modeling is a powerful tool in drug discovery for predicting and analyzing the interaction between a small molecule (ligand) and its biological target (receptor). The primary techniques employed include molecular docking, pharmacophore modeling, and molecular dynamics simulations.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output is typically a docking score, which estimates the binding affinity, and a predicted binding pose, which illustrates the interactions between the ligand and the receptor's amino acid residues.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific receptor. These models are useful for virtual screening of large compound libraries to identify new potential ligands.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of the stability of the binding and the conformational changes that may occur.

Illustrative Comparison of Receptor Binding Models

Due to the absence of specific data, the following table provides a hypothetical comparison of a lead "Thiane Derivative" with other fictional compounds targeting a generic "Receptor X." This table demonstrates how such data would be presented.

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
Thiane Derivative 1 -9.550Tyr84, Phe290, Asp110 (Hydrogen Bond)
Alternative Ligand A -8.7150Tyr84, Trp300
Alternative Ligand B -10.225Tyr84, Phe290, Asp110 (Hydrogen Bond), Val111 (Hydrophobic)
Reference Compound -9.0100Tyr84, Phe290

Note: The data presented in this table is purely illustrative and not based on experimental results.

General Experimental and Computational Protocols

Below are generalized protocols for the computational experiments that would be necessary to generate the data for a comparison guide.

Molecular Docking Protocol
  • Receptor Preparation: The three-dimensional structure of the target receptor is obtained from a protein database like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 2D structures of the ligands are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation: A binding site on the receptor is defined, and a grid box is generated around this site to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand in the binding site in various orientations and conformations. The program calculates a docking score for each pose.

  • Analysis of Results: The docking poses with the best scores are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Pharmacophore Modeling Protocol
  • Training Set Selection: A set of known active and inactive ligands for the target receptor is selected.

  • Feature Identification: Common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) among the active ligands are identified.

  • Model Generation: A pharmacophore model is generated that represents the 3D arrangement of these essential features.

  • Model Validation: The model is validated by its ability to distinguish between active and inactive compounds in a test set.

  • Database Screening: The validated pharmacophore model is used as a query to search large chemical databases for novel compounds that match the model.

Visualizations of Computational Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical computational workflow and a hypothetical signaling pathway.

G cluster_0 Input Preparation cluster_1 Computational Modeling cluster_2 Analysis & Output Receptor Receptor 3D Structure (from PDB) Docking Molecular Docking Receptor->Docking Ligands Ligand 2D Structures (e.g., Thiane Derivatives) Ligands->Docking Pharmacophore Pharmacophore Modeling Ligands->Pharmacophore Binding_Pose Binding Pose Analysis Docking->Binding_Pose New_Leads Identification of New Lead Compounds Pharmacophore->New_Leads MD Molecular Dynamics SAR Structure-Activity Relationship (SAR) MD->SAR Binding_Pose->MD Binding_Pose->SAR

Caption: A generalized workflow for computational receptor binding studies.

G Ligand Thiane Derivative Receptor Target Receptor Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response

Caption: A hypothetical signaling pathway initiated by receptor binding.

The Potential of 4,4-Diethoxythian-3-amine as a Bioisostere in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery, with the goal of enhancing potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. Bioisosteric replacement, the substitution of one functional group or moiety with another that retains similar physicochemical and biological properties, is a powerful tool in this endeavor.[1][2][3] This guide provides a comparative analysis of the novel scaffold, 4,4-Diethoxythian-3-amine, as a potential bioisostere for known drugs, particularly selective norepinephrine reuptake inhibitors (NRIs).

Introduction to Bioisosterism and the Thiane Scaffold

Bioisosterism is a widely used strategy in medicinal chemistry to optimize drug candidates.[4] By replacing a specific part of a molecule with a bioisostere, chemists can fine-tune properties such as size, shape, electronic distribution, and lipophilicity.[5][6] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, as well as enhanced target binding and reduced off-target toxicity.

Heterocyclic scaffolds, particularly those containing nitrogen and sulfur, are prevalent in a vast number of FDA-approved drugs and are considered "privileged structures" in medicinal chemistry.[7][8][9] The thiane (tetrahydrothiopyran) ring, a six-membered saturated heterocycle containing a sulfur atom, offers a unique three-dimensional geometry and potential for specific interactions with biological targets. The introduction of an amine group at the 3-position and diethoxy substituents at the 4-position of the thiane ring, as in this compound, presents an intriguing scaffold for bioisosteric replacement of existing drug moieties.

Rationale for Comparison: this compound as a Bioisostere for Norepinephrine Reuptake Inhibitors

The ethylamine side chain is a well-established pharmacophore in many monoamine reuptake inhibitors.[10] Given this structural feature, this compound is a promising candidate for a bioisostere of selective norepinephrine reuptake inhibitors (NRIs), a class of drugs used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression.[11][12] For this comparative analysis, we have selected Atomoxetine , a well-characterized and widely prescribed NRI, as the primary reference compound.[13][14] Reboxetine, another selective NRI, is included as a secondary comparator.[9][15]

The central hypothesis is that the substituted thiane ring of this compound can act as a bioisosteric replacement for the phenyl or phenoxy-phenylpropyl moiety present in atomoxetine and related NRIs. This substitution could potentially alter the compound's physicochemical properties, metabolic stability, and target engagement in a beneficial manner.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

A direct comparison of the experimental data for this compound with that of atomoxetine and reboxetine is not possible, as the former is a novel compound with no publicly available experimental data. Therefore, the properties of this compound presented in the following table are predicted based on its chemical structure and established principles of physical organic chemistry. These predictions provide a basis for evaluating its potential as a drug candidate.

PropertyAtomoxetineReboxetineThis compound (Predicted)
Molecular Weight ( g/mol ) 255.36[13]313.40[9]221.36
logP 3.93.1[16]~2.5 - 3.5
pKa (strongest basic) 10.1[5]7.91[16]~9.0 - 10.0
Aqueous Solubility 27.8 mg/mL[17]Soluble in PBS at 10 mg/mL[18]Predicted to be moderately soluble
Bioavailability 63-94%[13]≥94%[9]N/A (requires experimental determination)
Protein Binding 98%[13]97-98%[9]N/A (requires experimental determination)
Primary Metabolism CYP2D6[14]CYP3A4[16]N/A (requires experimental determination)
Elimination Half-life 4.5–25 hours[13]12–12.5 hours[9]N/A (requires experimental determination)
IC50 for NET (nM) ~22[2]~8.2[18]N/A (requires experimental determination)

Analysis of Predicted Properties for this compound:

  • Molecular Weight: The lower molecular weight of the proposed bioisostere is generally favorable for oral bioavailability.

  • logP (Lipophilicity): The predicted logP is in a range suitable for CNS drugs. The replacement of the aromatic rings in atomoxetine with the more polar diethoxythian scaffold is expected to reduce lipophilicity, which could potentially decrease non-specific binding and improve the safety profile.

  • pKa: The predicted pKa of the primary amine is expected to be similar to other alkylamines, ensuring it is protonated at physiological pH, which is often important for transporter binding.

  • Solubility: The presence of the ether and amine functionalities suggests moderate aqueous solubility.

Signaling Pathway and Mechanism of Action

Norepinephrine reuptake inhibitors exert their therapeutic effect by blocking the norepinephrine transporter (NET), a protein located on the presynaptic membrane of noradrenergic neurons.[19] This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[12] The proposed bioisostere, this compound, is hypothesized to act via the same mechanism.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) in Vesicles NE_Release NE Release NE_Vesicle->NE_Release Action Potential NET Norepinephrine Transporter (NET) NE_Synapse Norepinephrine (NE) NE_Release->NE_Synapse NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Signal_Transduction Signal Transduction & Neuronal Response Adrenergic_Receptor->Signal_Transduction Drug NRI Drug (e.g., this compound) Drug->NET Inhibition

Norepinephrine reuptake inhibition signaling pathway.

Experimental Protocols

To evaluate the potential of this compound as a norepinephrine reuptake inhibitor, a series of in vitro and in vivo experiments would be necessary.

Key Experiment: In Vitro Norepinephrine Reuptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human norepinephrine transporter (hNET) and compare it to atomoxetine.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured under standard conditions.

  • Assay Preparation: The hNET-expressing cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. Atomoxetine is prepared similarly to serve as a positive control.

  • Uptake Inhibition: The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer. The cells are then pre-incubated with the various concentrations of the test compound or control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Radioligand Addition: A solution containing a fixed concentration of a radiolabeled NET substrate, such as [3H]-norepinephrine, is added to each well.

  • Incubation and Termination: The cells are incubated for a short period (e.g., 10-20 minutes) at 37°C to allow for norepinephrine uptake. The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of [3H]-norepinephrine uptake is plotted against the concentration of the test compound. The IC50 value, which is the concentration of the compound that inhibits 50% of the specific norepinephrine uptake, is calculated using non-linear regression analysis. Assays are typically performed in triplicate.[4][20]

G cluster_workflow Experimental Workflow: Norepinephrine Reuptake Inhibition Assay Start Start Cell_Culture Culture hNET-expressing HEK293 cells Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Preincubation Pre-incubate with Test Compound Seeding->Preincubation Radioligand Add [3H]-Norepinephrine Preincubation->Radioligand Incubation Incubate at 37°C Radioligand->Incubation Termination Wash with ice-cold buffer Incubation->Termination Quantification Measure intracellular radioactivity Termination->Quantification Analysis Calculate IC50 Quantification->Analysis End End Analysis->End

Workflow for an in vitro norepinephrine reuptake inhibition assay.

Logical Framework for Bioisosteric Replacement

The decision to investigate this compound as a bioisostere for a known drug like atomoxetine is based on a logical progression of drug design principles. This involves identifying a lead compound, analyzing its structure for potential modifications, proposing a bioisosteric replacement, and then evaluating the new compound's properties.

G Lead_Compound Lead Compound (e.g., Atomoxetine) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Compound->SAR_Analysis Identify_Moiety Identify Moiety for Bioisosteric Replacement (e.g., Phenyl Ring) SAR_Analysis->Identify_Moiety Propose_Bioisostere Propose Bioisostere (this compound) Identify_Moiety->Propose_Bioisostere Synthesis Synthesis of New Compound Propose_Bioisostere->Synthesis In_Vitro_Testing In Vitro Evaluation (e.g., NET Inhibition Assay) Synthesis->In_Vitro_Testing In_Vivo_Testing In Vivo Evaluation (Pharmacokinetics, Efficacy) In_Vitro_Testing->In_Vivo_Testing Optimization Lead Optimization In_Vivo_Testing->Optimization

Logical relationship of bioisosteric replacement in drug design.

Conclusion

While experimental data for this compound is currently unavailable, this comparative guide illustrates its potential as a novel bioisostere for established norepinephrine reuptake inhibitors like atomoxetine. The predicted physicochemical properties of this substituted thiane scaffold are within the range expected for CNS-active drugs. The proposed bioisosteric replacement of the aromatic rings in atomoxetine with the diethoxythian moiety could lead to a differentiated pharmacological profile, potentially with improved metabolic stability or a more favorable side-effect profile.

Further investigation, beginning with the synthesis and in vitro characterization of this compound as outlined in the experimental protocols, is warranted to validate this hypothesis. The findings from such studies would provide valuable insights into the utility of this novel scaffold in the design of next-generation therapeutics for CNS disorders.

References

kinetic studies of reactions involving 4,4-Diethoxythian-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Kinetic Studies of Reactions Involving 4,4-Diethoxythian-3-amine: A Review of Available Data

Introduction

A comprehensive search of available scientific literature was conducted to gather data for a comparative guide on the kinetic studies of reactions involving this compound. The objective was to provide researchers, scientists, and drug development professionals with quantitative kinetic data, detailed experimental protocols, and visual representations of reaction pathways. However, despite a thorough search of established scientific databases, no specific kinetic studies for reactions involving this compound were found.

The search encompassed a variety of keywords and strategies, including "kinetic studies of this compound reactions," "this compound reaction kinetics," "synthesis and reactions of this compound," "kinetic data for reactions of substituted thiane derivatives," "reaction kinetics of 3-aminothiane derivatives," "4,4-dialkoxythiane reactions kinetics," and "synthesis and reactivity of 3-amino-4,4-diethoxythiane."

The search results yielded information on related compounds, such as other amine derivatives or different thiane-containing molecules. For instance, studies on the reaction kinetics of formaldehyde with various amines and the synthesis of other functionalized thiophene derivatives were identified. However, these studies do not provide specific kinetic parameters—such as rate constants, activation energies, or reaction orders—for the target compound, this compound.

At present, there is a notable absence of publicly available, peer-reviewed literature detailing the kinetic studies of reactions involving this compound. Consequently, it is not possible to construct a comparative guide with quantitative data tables and detailed experimental protocols as originally intended. The lack of information highlights a potential area for future research, as understanding the reaction kinetics of this compound could be valuable for its applications in medicinal chemistry and drug development.

Future Research Directions

To address the current knowledge gap, future research efforts could focus on:

  • Performing Kinetic Experiments: Conducting systematic kinetic studies on the reactions of this compound with various reagents under different conditions (e.g., temperature, concentration, solvent).

  • Computational Modeling: Employing computational chemistry methods to predict reaction mechanisms and estimate kinetic parameters.

  • Comparative Studies: Investigating the kinetics of a series of structurally related 3-aminothiane derivatives to understand structure-activity relationships.

The generation of such data would be invaluable to the scientific community, enabling a deeper understanding of the reactivity of this class of compounds and facilitating their use in the design and synthesis of new chemical entities.

Experimental Workflow for Future Kinetic Studies

For researchers interested in pursuing this line of inquiry, a general experimental workflow for determining reaction kinetics is proposed below.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_conclusion Conclusion start Reactant & Reagent Preparation mix Mixing of Reactants start->mix thermo Thermostat Reaction Vessel thermo->mix monitor Monitoring Reaction Progress (e.g., Spectroscopy, Chromatography) mix->monitor data Data Acquisition (Concentration vs. Time) monitor->data calc Calculation of Rate Constants (k) data->calc model Kinetic Modeling calc->model pathway Determination of Reaction Pathway & Mechanism model->pathway

Caption: A generalized workflow for conducting kinetic studies of chemical reactions.

Predictive Structure-Activity Relationship (SAR) Analysis of N-substituted 4,4-Diethoxythian-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The core structure of N-substituted 4,4-Diethoxythian-3-amine presents a unique scaffold for exploring various biological activities. The thian (tetrahydrothiopyran) ring, a six-membered sulfur-containing heterocycle, is a privileged structure in medicinal chemistry. The presence of a geminal diethoxy group at the 4-position and a primary or secondary amine at the 3-position offers multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. This guide explores the potential impact of various N-substituents on the biological activity of this novel compound class, drawing parallels from related heterocyclic systems.

Comparative Analysis of N-Substituent Effects on Biological Activity

The nature of the substituent on the 3-amino group is expected to be a critical determinant of the biological activity and selectivity of this compound derivatives. Based on SAR studies of related N-substituted heterocyclic compounds, the following trends can be predicted:

Table 1: Predicted Influence of N-Substituents on the Biological Activity of this compound Derivatives

N-Substituent ClassPredicted Biological ActivitiesRationale and Supporting Evidence from Analogous Compounds
Small Alkyl Groups (e.g., Methyl, Ethyl)Potential for CNS activity, enzyme inhibitionIn many bioactive scaffolds, small alkyl substituents on an amine can enhance lipophilicity, facilitating passage across the blood-brain barrier. For instance, N-substitution on piperidine analogues of GBR 12909 has been shown to improve DAT selectivity.
Bulky Alkyl/Cycloalkyl Groups (e.g., Isopropyl, Cyclohexyl)May enhance selectivity for specific receptor subtypesSteric hindrance introduced by bulky groups can promote selective binding to receptors or enzymes with accommodating binding pockets.
Aromatic and Heteroaromatic Rings (e.g., Phenyl, Pyridyl)Potential for anticancer, anti-inflammatory, and antimicrobial activitiesAromatic moieties can engage in π-π stacking and other non-covalent interactions within biological targets. The introduction of substituted phenyl rings on thiazinanone derivatives has been explored for antitumor and antifungal activities[1].
Acyl and Sulfonyl Groups (e.g., Acetyl, Benzoyl, Mesyl)Potential for enzyme inhibition (e.g., proteases, kinases)The carbonyl or sulfonyl group can act as a hydrogen bond acceptor, crucial for binding to the active sites of many enzymes. Thiophene-3-carboxamide derivatives have been investigated as dual inhibitors of c-Jun N-terminal kinase[2].
Groups with Hydrogen Bonding Potential (e.g., Hydroxyethyl, Aminoethyl)Increased water solubility and potential for specific hydrogen bonding interactionsThe introduction of polar functional groups can improve pharmacokinetic properties and allow for specific interactions with polar residues in a binding site.

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for evaluating the biological activity of novel N-substituted this compound derivatives, based on protocols used for analogous compounds.

1. In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay is relevant for assessing the potential of the compounds in the context of Alzheimer's disease.

  • Principle: Based on the Ellman's method, the assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide, 125 µL of 3 mM DTNB, 50 µL of 50 mM Tris-HCl buffer (pH 8.0), and 25 µL of the test compound solution at various concentrations.

    • Initiate the reaction by adding 25 µL of 0.2 U/mL human AChE.

    • The absorbance is measured at 405 nm every 30 seconds for 5 minutes using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rates of reaction of the test compound with that of the control (DMSO).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

2. In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Predicted SAR and Experimental Workflows

Diagram 1: Predicted SAR of N-Substituted this compound Derivatives

SAR_Prediction cluster_substituents N-Substituents cluster_activities Predicted Biological Activities Core This compound Core Alkyl Small Alkyl Core->Alkyl N-substitution Bulky Bulky/Cycloalkyl Core->Bulky N-substitution Aryl Aryl/Heteroaryl Core->Aryl N-substitution Acyl Acyl/Sulfonyl Core->Acyl N-substitution Hbond H-Bonding Groups Core->Hbond N-substitution CNS CNS Activity Alkyl->CNS Selectivity Receptor Selectivity Bulky->Selectivity Anticancer Anticancer/Antimicrobial Aryl->Anticancer Enzyme Enzyme Inhibition Acyl->Enzyme PK Improved PK Hbond->PK

Caption: Predicted SAR of N-substituted this compound derivatives.

Diagram 2: Experimental Workflow for Biological Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synth Synthesis of Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Primary Primary Screening (e.g., Enzyme Inhibition) Purify->Primary Test Compounds Secondary Secondary Screening (e.g., Cellular Assays) Primary->Secondary Active Hits Tox Toxicity Assays Secondary->Tox Confirmed Hits SAR SAR Analysis Tox->SAR Data Lead Lead Optimization SAR->Lead

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

References

comparative analysis of different synthetic routes to 3-aminothianes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminothiane scaffold is a crucial heterocyclic motif present in a variety of biologically active molecules and pharmaceuticals. The strategic introduction of the amino group onto the thiane ring is a key consideration in the synthesis of these compounds. This guide provides a comparative analysis of different synthetic strategies to access 3-aminothianes, offering a comprehensive overview of their methodologies, supported by available experimental data.

At a Glance: Comparison of Synthetic Routes to 3-Aminothiane

Synthetic RouteKey PrecursorKey TransformationReagents & ConditionsAdvantagesDisadvantages
Route 1: Reductive Amination Thian-3-oneImine formation and subsequent reductionNH₃ or NH₄OAc, NaBH₃CN or NaBH(OAc)₃One-pot procedure, mild reaction conditions, readily available starting material.May require optimization to minimize side products.
Route 2: Gabriel Synthesis 3-HalothianeNucleophilic substitution with potassium phthalimidePotassium phthalimide, followed by hydrazine or acid hydrolysisAvoids over-alkylation, generally provides good yields for primary amines.Requires synthesis of the 3-halothiane precursor, harsh deprotection conditions.
Route 3: Azide Reduction 3-Halothiane or Thian-3-olNucleophilic substitution with azide followed by reductionNaN₃, followed by a reducing agent (e.g., LiAlH₄, H₂/Pd)Azides are good nucleophiles, reduction is typically high-yielding.Use of potentially explosive azide reagents, requires a two-step process from the halo/ol precursor.

Route 1: Reductive Amination of Thian-3-one

Reductive amination is a widely employed and efficient method for the synthesis of amines from carbonyl compounds.[1][2] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, which is then reduced in situ to the desired amine.

Experimental Protocol:

Synthesis of 3-Aminothiane via Reductive Amination

  • Imine Formation: To a solution of thian-3-one (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane, is added an ammonia source, typically ammonium acetate (excess, e.g., 10 eq). The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (excess, e.g., 1.5-2.0 eq), is added portion-wise to the reaction mixture.[3] These mild reducing agents are selective for the iminium ion over the ketone starting material.[1]

  • Work-up and Purification: The reaction is monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography or distillation to afford 3-aminothiane.

Logical Workflow for Reductive Amination

G thian_3_one Thian-3-one imine Imine Intermediate thian_3_one->imine Imine Formation ammonia Ammonia Source (e.g., NH₄OAc) ammonia->imine aminothiane 3-Aminothiane imine->aminothiane Reduction reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->aminothiane G halothiane 3-Halothiane n_alkyl N-(Thian-3-yl)phthalimide halothiane->n_alkyl Sₙ2 Reaction phthalimide Potassium Phthalimide phthalimide->n_alkyl aminothiane 3-Aminothiane n_alkyl->aminothiane Hydrazinolysis byproduct Phthalhydrazide n_alkyl->byproduct Hydrazinolysis hydrazine Hydrazine hydrazine->aminothiane hydrazine->byproduct G halothiane 3-Halothiane azidothiane 3-Azidothiane halothiane->azidothiane Sₙ2 Reaction azide_ion Sodium Azide azide_ion->azidothiane aminothiane 3-Aminothiane azidothiane->aminothiane Reduction reducing_agent Reducing Agent (e.g., LiAlH₄) reducing_agent->aminothiane

References

Safety Operating Guide

Safe Disposal of 4,4-Diethoxythian-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 4,4-Diethoxythian-3-amine is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following protocols are based on general best practices for hazardous chemical waste management and should be implemented in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.

Hazard Assessment and Safety Data
Parameter Guideline Rationale
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, lab coatTo prevent skin and eye contact with the potentially corrosive and toxic substance.[1][4]
Waste Classification Hazardous Chemical WasteDue to the likely corrosive and toxic nature of the amine functional group.[2][3]
Container Type Tightly sealed, chemically compatible container (e.g., HDPE or glass)To prevent leaks and reactions with the container material.[2][5]
Labeling "Hazardous Waste," full chemical name, date, and responsible partyFor proper identification and safe handling by EHS personnel.[2][5][6]
Storage In a designated satellite accumulation area, away from incompatible materialsTo prevent accidental mixing with other chemicals and to ensure safe temporary storage.[2][7]

Experimental Protocol for Disposal

The following step-by-step protocol outlines the procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the waste, ensure you are wearing the appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[1][4]

  • Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[4][8]

  • Prepare a designated hazardous waste container that is clean, dry, and chemically compatible with the amine compound.[2][5]

2. Waste Collection:

  • Carefully transfer the this compound waste into the designated hazardous waste container.

  • Avoid mixing this waste with other chemical waste streams to prevent potentially hazardous reactions.[9]

  • Do not fill the container to more than 90% capacity to allow for expansion and to prevent spills.

3. Container Labeling:

  • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[5][6]

  • The label must include:

    • The words "Hazardous Waste"[2][5]

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)[5]

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The name and contact information of the principal investigator or responsible person.[5]

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.[7]

  • Ensure the storage area is secure and away from incompatible materials, such as acids and oxidizing agents.[2]

  • Keep the container tightly closed except when adding waste.[2]

5. Scheduling Waste Pickup:

  • Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a waste pickup.[2]

  • Follow their specific procedures for requesting a pickup, which may involve an online form or a phone call.[6]

6. Decontamination of Empty Containers:

  • If the original container of this compound is now empty, it must be properly decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[3]

  • Collect the rinsate as hazardous waste and add it to your amine waste container.[3]

  • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal A Wear Appropriate PPE B Prepare Labeled Waste Container C Transfer Waste to Container B->C D Securely Seal Container C->D E Store in Satellite Accumulation Area D->E F Schedule EHS Pickup E->F

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4,4-Diethoxythian-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 4,4-Diethoxythian-3-amine, ensuring laboratory personnel can maintain a safe environment. The following procedures are based on the known hazards of this compound and general best practices for handling reactive amine and thioether compounds.

Hazard Assessment

This compound is a hazardous chemical with the following potential effects:

  • Harmful if swallowed or in contact with skin.[1]

  • Causes severe skin burns and eye damage.[1]

  • May cause an allergic skin reaction.[1]

  • Fatal if inhaled.[1]

  • May cause respiratory irritation.[1]

Due to its reactivity, it may also be air-sensitive, meaning it can react with components of the air, such as oxygen or moisture.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety Goggles and Face ShieldMust be worn at all times when handling the chemical to protect against splashes.
Skin Chemical-resistant GlovesNitrile gloves may offer short-term splash protection, but for extended contact, heavier-duty gloves like butyl rubber or neoprene are recommended. Always double-glove.
Lab CoatA standard lab coat is required.
Chemical-resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.
Respiratory Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
RespiratorFor situations where a fume hood is not available or in case of a spill, a full-face respirator with organic vapor cartridges is necessary.

Operational Plan: Safe Handling

Given the air-sensitive nature of many amines, it is prudent to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and potential side reactions.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_inert Prepare Inert Atmosphere Setup (if required) prep_fume_hood->prep_inert handle_transfer Transfer Chemical Using Syringe or Cannula prep_inert->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction cleanup_quench Quench Reaction and Neutralize Reagents handle_reaction->cleanup_quench cleanup_decon Decontaminate Glassware and Surfaces cleanup_quench->cleanup_decon

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Put on all required PPE as detailed in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • If handling under an inert atmosphere, ensure your glassware is dry and the inert gas supply is ready.

  • Handling:

    • Use a syringe or cannula for transferring the liquid chemical to minimize exposure to air.

    • Keep the container tightly closed when not in use.[2]

    • Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

    • Do not eat, drink, or smoke in the laboratory.[1]

  • Cleanup and Decontamination:

    • After the experimental procedure, any excess reagent should be quenched safely (e.g., by slow addition to a suitable solvent).

    • All glassware and surfaces should be decontaminated. Commercially available decontamination solutions for amines can be used.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Workflow:

cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in a Labeled, Sealed Container storage_area Store Waste in a Designated Hazardous Waste Area collect_liquid->storage_area collect_solid Collect Contaminated Solids (e.g., gloves, paper towels) in a Labeled Bag collect_solid->storage_area disposal_pickup Arrange for Pickup by a Certified Hazardous Waste Disposal Service storage_area->disposal_pickup

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation and Collection:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • Contaminated solid waste, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag.

  • Storage:

    • Store hazardous waste containers in a designated and properly ventilated secondary containment area.

    • Ensure incompatible waste types are stored separately to prevent accidental reactions.

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.